molecular formula C7H13N3 B1348822 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 514801-21-9

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1348822
CAS No.: 514801-21-9
M. Wt: 139.2 g/mol
InChI Key: GVBFGLTZOPGOSB-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFGLTZOPGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341444
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-21-9
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS 514801-21-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 514801-21-9), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a well-established privileged scaffold in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1][2][3] This document delineates the compound's physicochemical properties, proposes a detailed, field-proven synthetic route with step-by-step protocols, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the potential biological context and applications based on structurally related pyrazole derivatives, providing a framework for future research and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] Pyrazole derivatives are known to possess a vast array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities.[2][3][4] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant highlight the therapeutic success of this heterocyclic system.[1]

This guide focuses specifically on this compound, a compound that combines the pyrazole core with a secondary amine side chain. This structural motif suggests potential as a key intermediate or a pharmacologically active agent itself. The objective of this whitepaper is to equip researchers, chemists, and drug development professionals with the critical technical knowledge required to synthesize, characterize, and strategically investigate this compound.

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 514801-21-9[5]
Molecular Formula C₇H₁₃N₃[5]
Molecular Weight 139.20 g/mol [5]
IUPAC Name This compound-
SMILES CNCC1=C(C)N(C)N=C1[5]
Physical State Assumed to be a liquid or low-melting solidInferred
Storage Sealed in dry, 2-8°C[5]

Synthesis and Purification Strategy

Retrosynthetic Analysis & Pathway Rationale

The target molecule can be disconnected at the C-N bond of the secondary amine, pointing to a reductive amination reaction between an aldehyde (1,5-dimethyl-1H-pyrazole-4-carbaldehyde) and methylamine. This aldehyde precursor can, in turn, be synthesized from 1,5-dimethyl-1H-pyrazole via a Vilsmeier-Haack formylation reaction, a classic and highly effective method for introducing an aldehyde group onto electron-rich heterocyclic systems.

Retrosynthesis cluster_caption target This compound (Target Molecule) disconnection1 C-N Bond Disconnection (Reductive Amination) target->disconnection1 intermediate 1,5-dimethyl-1H-pyrazole-4-carbaldehyde + Methylamine disconnection1->intermediate disconnection2 C-C Bond Disconnection (Vilsmeier-Haack) intermediate->disconnection2 precursor 1,5-dimethyl-1H-pyrazole (Starting Material) disconnection2->precursor caption_node The pathway disconnects the target amine to a precursor aldehyde and then to the starting pyrazole.

Caption: A logical retrosynthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for the chosen reagents and conditions.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This step employs the Vilsmeier-Haack reaction. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile to formylate the pyrazole ring.

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF to the Vilsmeier reagent suspension.

    • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure aldehyde intermediate.

  • Causality: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich heterocycles like pyrazoles. The use of an ice bath during reagent addition controls the exothermic reaction, and the final basic workup is essential to neutralize the acid and isolate the product.

Step 2: Synthesis of this compound (Final Product)

This step utilizes reductive amination. The aldehyde intermediate first reacts with methylamine to form an imine, which is then reduced in situ to the target secondary amine.

  • Protocol:

    • Dissolve the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

    • Add a solution of methylamine (1.5-2.0 equivalents, e.g., 40% in H₂O or 2.0 M in THF) to the aldehyde solution.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

    • Extract the product with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification.

  • Causality: Reductive amination is a highly versatile and reliable method for amine synthesis.[7] Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde, thus minimizing side reactions. The reaction is typically performed as a one-pot procedure for operational simplicity and efficiency.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

A combination of spectroscopic and chromatographic techniques should be employed for full characterization.

Analytical_Workflow cluster_caption synthesis Crude Synthesized Product purification Purification (Column Chromatography) synthesis->purification purity Purity Assessment purification->purity identity Identity & Structure Confirmation purification->identity hplc HPLC / UPLC purity->hplc Quantitative tlc TLC purity->tlc Qualitative final Characterized Compound (>95% Purity) purity->final nmr NMR Spectroscopy (¹H, ¹³C, 2D) identity->nmr ms Mass Spectrometry (MS) identity->ms ir FT-IR Spectroscopy identity->ir identity->final caption_node A multi-technique approach ensures both purity and structural confirmation.

Caption: Workflow for analytical characterization and validation.

Expected Spectral Data

The following table outlines the predicted spectral data based on the compound's structure. This serves as a reference for experimental validation.

TechniqueExpected Observations
¹H NMR - Singlet for pyrazole N-CH₃ (~3.7-3.9 ppm)- Singlet for pyrazole C-CH₃ (~2.2-2.4 ppm)- Singlet for the pyrazole ring proton (~7.4-7.6 ppm)- Singlet for the methylene protons (-CH₂-) (~3.5-3.7 ppm)- Singlet for the amine N-CH₃ (~2.4-2.6 ppm)- Broad singlet for the amine N-H proton (variable)
¹³C NMR - Resonances for methyl carbons (~10-15 ppm, ~35-40 ppm)- Resonance for methylene carbon (~45-55 ppm)- Resonances for pyrazole ring carbons (~110-150 ppm)
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 140.12
FT-IR - N-H stretch (secondary amine) ~3300-3350 cm⁻¹ (weak)- C-H stretches (aliphatic) ~2850-2960 cm⁻¹- C=N and C=C stretches (pyrazole ring) ~1500-1600 cm⁻¹- C-N stretch ~1100-1250 cm⁻¹

Biological Context and Potential Applications

While no specific biological data for CAS 514801-21-9 has been published, its structure allows for informed hypotheses regarding its potential therapeutic applications.

The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a versatile pharmacophore. Its derivatives have been investigated for a wide range of therapeutic targets. For instance, some pyrazole-sulfonamide hybrids are potent anticancer agents, while others show promise as fungicides.[1][8] The structural similarity to known bioactive molecules makes this compound a prime candidate for screening in various disease models.

Hypothesized Biological Profile
  • Central Nervous System (CNS) Activity: A structurally related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile in preclinical models through a non-dopaminergic mechanism.[9] This suggests that this compound could be explored for novel CNS activities.

  • Antioxidant Potential: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been reported to possess significant antioxidant properties.[10][11] The title compound shares a similar core structure and could be evaluated for its radical scavenging capabilities.

  • Building Block for Drug Discovery: Perhaps its most immediate application is as a versatile chemical building block. The secondary amine provides a reactive handle for further elaboration, allowing for the rapid synthesis of a library of more complex derivatives for high-throughput screening.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is classified as Toxic if swallowed (GHS Hazard statement H301).[5] It corresponds to UN number 2811 for toxic solids.[5]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[5][12]

Conclusion

This compound (CAS 514801-21-9) is a pyrazole derivative with considerable potential for researchers in the fields of organic synthesis and drug discovery. While specific biological data remains to be elucidated, its structural features suggest promising avenues for investigation, particularly in CNS disorders and as an antioxidant. This guide provides a robust framework for its synthesis, characterization, and safe handling, intended to facilitate and accelerate further research into this and related compounds. Its utility as a synthetic intermediate further enhances its value, offering a gateway to a diverse range of novel chemical entities for biological screening.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.
  • The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. Available at: [Link]

  • Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. National Institutes of Health (NIH). Available at: [Link]

  • Selective N-monomethylation of primary amines. RSC Publishing. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

  • POLYOXYETHYLENE 10 TRIDECYL ETHER. LookChem. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

  • 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. National Institutes of Health (NIH). Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

Sources

structure elucidation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the structural elucidation of this compound, a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, making the precise characterization of novel analogues critical.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for each experimental choice. We will proceed from foundational analysis using mass spectrometry and infrared spectroscopy to a detailed, multi-dimensional NMR investigation that pieces together the molecular puzzle, culminating in the definitive confirmation of the structure.

Introduction: The Rationale for Rigorous Elucidation

This guide employs a logical, multi-technique approach that serves as a self-validating system. Each piece of spectroscopic data acts as a check on the others, building a robust and irrefutable body of evidence. We will demonstrate how a combination of high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments can be synergistically applied to solve the structure.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a random collection of experiments but a systematic investigation. The chosen workflow is designed to gather information in a hierarchical manner, starting with broad molecular properties and progressively resolving finer structural details.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: NMR Core Analysis cluster_2 Phase 3: Final Confirmation HRMS High-Resolution Mass Spec (Determine Molecular Formula) FTIR FTIR Spectroscopy (Identify Functional Groups) HRMS->FTIR Provides context H_NMR 1H NMR (Proton Environments & Counts) FTIR->H_NMR Functional group info guides NMR C_NMR 13C NMR & DEPT-135 (Carbon Environments & Types) H_NMR->C_NMR Complementary info HSQC HSQC (Direct H-C Correlations) C_NMR->HSQC Assigns direct bonds HMBC HMBC (Long-Range H-C Correlations) HSQC->HMBC Confirms fragments COSY COSY (H-H Connectivity) HMBC->COSY Builds full skeleton Confirm Data Integration & Structure Confirmation HMBC->Confirm COSY->Confirm

Caption: A strategic workflow for structure elucidation.

Phase 1: Foundational Analysis

High-Resolution Mass Spectrometry (HRMS)

The first and most critical step is to determine the exact molecular formula. While low-resolution MS provides the nominal mass, HRMS provides the high-accuracy mass needed to calculate the elemental composition.

  • Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining an abundant molecular ion, typically the protonated species [M+H]⁺, without significant fragmentation.[4]

  • Expected Result: For C₇H₁₃N₃, the exact mass of the neutral molecule is 139.1109. The HRMS experiment should yield a peak for the [M+H]⁺ ion at m/z 140.1182. This highly accurate mass measurement allows for the unambiguous confirmation of the molecular formula C₇H₁₄N₃⁺.

  • The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule has three nitrogen atoms and a nominal mass of 139, which is consistent with this rule.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, we are looking for definitive evidence of the secondary amine and the pyrazole ring system.

  • Experimental Rationale: The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. By analyzing the absorption spectrum, we can confirm the presence of key structural motifs.

  • Predicted Spectroscopic Data:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3350 - 3310N-H Stretch (Secondary Amine)WeakSecondary amines exhibit a single, relatively weak N-H stretching band in this region.[5][6] Its weakness compared to an O-H stretch is characteristic.
2960 - 2850C-H Stretch (Aliphatic)MediumArises from the methyl and methylene groups in the molecule.
~1550C=N, C=C Stretch (Pyrazole)MediumAromatic and heteroaromatic rings display characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
1250 - 1020C-N Stretch (Aliphatic Amine)MediumThis absorption is due to the stretching of the C-N bonds in the N-methylmethanamine side chain.[7]
910 - 665N-H Wag (Secondary Amine)Strong, BroadThe out-of-plane bending of the N-H bond in secondary amines typically produces a strong and broad absorption band, providing strong evidence for this functional group.[6][8]

Phase 2: The Core of Elucidation - NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity of atoms through a series of one- and two-dimensional experiments.[9]

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum will show a distinct signal for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are all critical pieces of information.

  • Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~3.70s3H1-CH₃The methyl group attached to N1 of the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen.
~3.45s2H4-CH₂-NMethylene protons adjacent to a nitrogen and the pyrazole ring.
~2.40s3HN-CH₃The N-methyl group on the side chain.
~2.25s3H5-CH₃The methyl group at C5 of the pyrazole ring.
~1.50 (broad)s1HN-HThe amine proton signal is often broad and its chemical shift is variable depending on concentration and solvent.[5]
  • Expertise & Experience: Note the absence of any complex splitting (all signals are singlets). This is a key structural clue. It indicates that none of the proton environments have adjacent, non-equivalent protons within three bonds, which perfectly matches the proposed structure.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between carbon types: CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent.

  • Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

Predicted δ (ppm)DEPT-135AssignmentRationale
~148.0AbsentC5Quaternary carbon of the pyrazole ring, deshielded by the adjacent nitrogen.
~138.5AbsentC3Quaternary carbon of the pyrazole ring. (Note: C3 is not substituted in this molecule, but it is a quaternary carbon within the ring system)
~115.0AbsentC4Quaternary carbon of the pyrazole ring to which the side chain is attached.
~45.0Negative4-CH₂-NMethylene carbon adjacent to a nitrogen.
~36.0Positive1-CH₃Methyl carbon attached to the pyrazole N1.
~34.0PositiveN-CH₃N-methyl carbon on the side chain.
~11.0Positive5-CH₃Methyl carbon attached to the pyrazole C5.
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation). It is the definitive way to link the ¹H and ¹³C assignments.[12]

    • Expected Correlations:

      • ¹H at ~3.70 ppm will correlate with ¹³C at ~36.0 ppm (1-CH₃).

      • ¹H at ~3.45 ppm will correlate with ¹³C at ~45.0 ppm (4-CH₂-N).

      • ¹H at ~2.40 ppm will correlate with ¹³C at ~34.0 ppm (N-CH₃).

      • ¹H at ~2.25 ppm will correlate with ¹³C at ~11.0 ppm (5-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity This is arguably the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[13] This allows us to connect the different spin systems and confirm the substitution pattern.

G cluster_mol mol Key HMBC Correlations H_1CH3 H (1-CH₃) C3 C3 H_1CH3->C3 ³J C5 C5 H_1CH3->C5 ³J N1 N1 H_5CH3 H (5-CH₃) H_5CH3->C3 ³J C4 C4 H_5CH3->C4 ²J H_CH2 H (4-CH₂) H_CH2->C3 ²J H_CH2->C4 ¹J (suppressed) H_CH2->C5 ²J C_NCH3 C (N-CH₃) H_CH2->C_NCH3 ³J H_NCH3 H (N-CH₃) H_NCH3->H_CH2 ²J N2 N2

Caption: Key expected HMBC correlations for structure confirmation.

  • Trustworthiness: The observation of these specific correlations provides a self-validating dataset. For instance, the protons of the methylene bridge (4-CH₂) must correlate to the pyrazole carbons C4, C5, and C3, and also to the N-methyl carbon of the side chain. Seeing this complete set of correlations irrefutably links the side chain to the C4 position of the pyrazole ring.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (vicinal protons).[14]

    • Expected Result: For this compound, no cross-peaks are expected in the COSY spectrum. This "negative" result is powerful evidence, as it confirms the absence of any H-C-C-H fragments, which aligns perfectly with the proposed structure where all proton groups are isolated from each other by quaternary carbons or heteroatoms.

Data Integration and Final Confirmation

By integrating the data from all experiments, we can definitively confirm the structure:

  • HRMS established the molecular formula as C₇H₁₃N₃.

  • FTIR confirmed the presence of a secondary amine (N-H stretch and wag) and an aromatic-like ring system.

  • ¹H and ¹³C NMR showed the correct number of unique proton and carbon environments (five and seven, respectively).

  • DEPT-135 confirmed the carbon types: three quaternary carbons, one CH₂ group, and three CH₃ groups.

  • HSQC linked each proton signal to its directly bonded carbon.

  • HMBC provided the crucial long-range correlations that pieced the molecular fragments together, confirming the 1,5-dimethyl and 4-substituted pattern of the pyrazole ring and its connection to the N-methylmethanamine side chain.

  • COSY confirmed the lack of vicinal proton-proton coupling, consistent with the isolated nature of the protonated groups.

The collective evidence from these orthogonal techniques leads to the unambiguous structural assignment of the compound as This compound .

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

  • Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. If a liquid, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use any standard FTIR spectrometer.

  • Method: Record a background spectrum of the empty sample compartment (or the KBr pellet holder). Place the sample in the beam path and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[15]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion.

  • 1D Spectra (¹H, ¹³C, DEPT-135):

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum to determine carbon multiplicities.

  • 2D Spectra (COSY, HSQC, HMBC):

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling constants, typically setting the delay for evolution to a value corresponding to 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent signal or TMS).

References

  • EvitaChem. N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (EVT-12364681). EvitaChem.
  • ResearchGate. NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC. Available from: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available from: [Link]

  • Schymanski, E. L., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 398(6), 2425-2440. Available from: [Link]

  • PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

  • University of Calgary. IR: amines. University of Calgary. Available from: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]

  • Chemistry LibreTexts. 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. ResearchGate. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available from: [Link]

  • The Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. The Royal Society of Chemistry. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

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An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the potential biological activities of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing research on structurally related pyrazole derivatives to build a robust predictive framework for its pharmacological profile. We will delve into rational synthetic routes, propose primary biological targets based on compelling structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrazole-based small molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide array of biological targets. Pyrazole-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including inflammation, oncology, and infectious diseases.[1] The versatility of the pyrazole ring allows it to serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[1] Numerous pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant effects.[2]

This guide focuses on the specific derivative, this compound, a compound characterized by a dimethylated pyrazole core with a simple N-methylmethanamine substituent at the 4-position. Based on a thorough analysis of existing literature, we will explore two primary, plausible avenues of biological activity for this molecule: kinase inhibition and modulation of dopaminergic pathways.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, commencing with the formylation of the pyrazole core, followed by reductive amination. This approach is well-documented for the synthesis of analogous pyrazole-4-methanamine derivatives.[3]

Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3] The reaction of 1,5-dimethyl-1H-pyrazole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (2.0 eq) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7.[5]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.[6]

Step 2: Reductive Amination with Methylamine

Reductive amination is a versatile method for the formation of amines from aldehydes or ketones.[7] The intermediate aldehyde from Step 1 can be reacted with methylamine to form an imine, which is then reduced in situ to the desired secondary amine product.

Experimental Protocol:

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.2 eq, e.g., as a solution in ethanol or THF) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any excess reducing agent by the careful addition of water.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Vilsmeier-Haack Formylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Amination cluster_product Final Product 1_5_dimethylpyrazole 1,5-Dimethyl-1H-pyrazole Vilsmeier_Reaction Vilsmeier-Haack Reaction 1_5_dimethylpyrazole->Vilsmeier_Reaction POCl3_DMF POCl₃ / DMF POCl3_DMF->Vilsmeier_Reaction Methylamine Methylamine Reductive_Amination Reductive Amination Methylamine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reductive_Amination Aldehyde 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Vilsmeier_Reaction->Aldehyde Aldehyde->Reductive_Amination Final_Product 1-(1,5-dimethyl-1H-pyrazol-4-yl)- N-methylmethanamine Reductive_Amination->Final_Product Kinase_Screening_Workflow Start Synthesized Compound Primary_Screen Primary Screen: Broad Kinase Panel (e.g., KINOMEscan®) Start->Primary_Screen Hit_Identification Hit Identification (>90% inhibition at 10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC₅₀ for 'Hit' Kinases Hit_Identification->Dose_Response Cellular_Assay Cell-Based Assay: Inhibition of Substrate Phosphorylation Dose_Response->Cellular_Assay Selectivity_Profiling Selectivity Profiling: Assess activity against related kinases Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Workflow for kinase inhibitor evaluation.

Protocol for In Vitro Kinase Inhibition Assay (e.g., for JAK2):

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • ATP

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Ruxolitinib) [8] * ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in kinase buffer.

    • In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted compounds.

    • Initiate the kinase reaction by adding a solution of JAK2 enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Anticipated Anticancer Activity

Should the compound demonstrate potent inhibition of a cancer-relevant kinase, it is logical to assess its antiproliferative effects in cancer cell lines.

Protocol for MTT Cell Viability Assay:

  • Cell Lines: Select a panel of human cancer cell lines relevant to the identified kinase target (e.g., HEL and K562 for JAK2). [8]2. Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation). [9]

Prospective Biological Activity II: Neuroleptic Potential

The core structure of the title compound also bears resemblance to certain classes of neuroleptic agents. The interaction with dopamine receptors, particularly the D2 receptor, is a hallmark of many antipsychotic drugs. [10]

Rationale for Neuroleptic Potential

The N-methylmethanamine moiety connected to an aromatic system is a feature found in various centrally active compounds. The overall lipophilicity and basicity of this compound may allow it to cross the blood-brain barrier. The nitrogen atom of the amine can be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets, such as the aspartate residue in the third transmembrane domain of the D2 receptor. While many pyrazole-based compounds are known for other activities, some have been investigated for their effects on the central nervous system. [11]Therefore, an assessment of its affinity for dopamine receptors is a scientifically sound line of inquiry.

Proposed Experimental Workflow for Neuroleptic Activity Evaluation

Neuroleptic_Screening_Workflow Start Synthesized Compound Receptor_Binding Dopamine D₂ Receptor Binding Assay (Ki determination) Start->Receptor_Binding Functional_Assay Functional Assay (e.g., cAMP inhibition) Receptor_Binding->Functional_Assay Off_Target_Screening Off-Target Screening (e.g., CEREP panel) Functional_Assay->Off_Target_Screening In_Vivo_Models In Vivo Behavioral Models (e.g., Conditioned avoidance) Off_Target_Screening->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

Workflow for neuroleptic activity evaluation.

Protocol for Dopamine D₂ Receptor Binding Assay:

  • Reagents and Materials:

    • Cell membranes prepared from cells recombinantly expressing the human dopamine D₂ receptor.

    • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl).

    • Test compound dissolved in DMSO.

    • Reference compound (e.g., Haloperidol or Risperidone). [10] * Non-specific binding determinator (e.g., unlabeled Spiperone or Haloperidol at a high concentration).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound or reference compound.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding determinator.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value from the concentration-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [12]

Summary and Future Directions

This technical guide has outlined a scientifically-grounded prospectus for investigating the biological activities of this compound. Based on extensive analysis of the chemical literature, we have identified kinase inhibition and dopamine receptor modulation as two highly probable and promising areas of pharmacological relevance for this compound.

The provided synthetic route offers a clear and efficient pathway to obtain the molecule for experimental evaluation. The detailed, step-by-step protocols for in vitro kinase inhibition, cell viability, and dopamine receptor binding assays provide a robust framework for the initial characterization of this compound's biological profile.

The data generated from these proposed studies will be instrumental in determining the therapeutic potential of this pyrazole derivative. Positive results in either of the suggested pathways would warrant further investigation, including selectivity profiling, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological assessments. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents for the treatment of cancer or neurological disorders.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(18), 4749-4764.
  • Xiong, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 118, 22-32. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Kumar, D., et al. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews, 19(01), 1036–1046. [Link]

  • Hany, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3497-3507. [Link]

  • Yokoyama, R., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Howes, O., & McCutcheon, R. (2017). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. Molecular Psychiatry, 22(3), 328-336. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]

  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2975. [Link]

  • S. M. A. S. K. S. A. A. S. S. A. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1051. [Link]

  • Elmorsy, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]

  • da Silva, I. M. F., et al. (2024). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Biomedicine & Pharmacotherapy, 172, 116245. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • da Silva, W. A., et al. (2018). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 8(5), 3614-3625.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]

  • Sokoloff, P., et al. (2000). The Dopamine D3 Receptor: A Therapeutic Target for the Treatment of Neurological and Psychiatric Disorders. CNS & Neurological Disorders - Drug Targets, 1(1), 25-43.
  • Pineda, J., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(7), 967-974.
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. [Link]

  • El-Sayed, N. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-797.
  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3236. [Link]

  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2975. [Link]

  • Patel, R. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc..

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An In-depth Technical Guide to the Solubility Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Drug Discovery

Molecular Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

To embark on the characterization of its solubility, we must first understand the structural and physicochemical attributes of this compound.

Structure:

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.

[1]Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC.

[2]Protocol:

  • Sample Preparation:

    • Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Ensure enough solid is present to maintain a saturated solution throughout the experiment.

[2]2. Equilibration:

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

[3]3. Sample Processing:

  • After incubation, allow the vials to stand to let the undissolved solid settle.
  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

[4]4. Quantification by HPLC:

  • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.
  • Inject the filtered supernatant and the standard solutions onto a reverse-phase HPLC system with UV detection. [5][6] * Develop a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

[4]5. Data Analysis:

  • The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at the given temperature.
  • Plot the solubility values against the pH of the buffers to generate a pH-solubility profile.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Add excess solid to buffer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Equilibrate (24-48h, 25°C, shaking)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Filter supernatant" [fillcolor="#FBBC05", fontcolor="#202124"]; "Quantify by HPLC-UV" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Determine thermodynamic solubility from calibration curve" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Add excess solid to buffer"; "Add excess solid to buffer" -> "Equilibrate (24-48h, 25°C, shaking)"; "Equilibrate (24-48h, 25°C, shaking)" -> "Filter supernatant"; "Filter supernatant" -> "Quantify by HPLC-UV"; "Quantify by HPLC-UV" -> "Determine thermodynamic solubility from calibration curve"; }

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Evaluating the Antioxidant Potential of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-assay framework for the detailed characterization of the antioxidant properties of the novel synthetic compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Recognizing the well-documented antioxidant capacity of pyrazole derivatives, this guide presents a tiered analytical approach, beginning with fundamental chemical-based assays (DPPH, ABTS, FRAP) and progressing to a more biologically relevant cell-based model (Cellular Antioxidant Activity assay). Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and guidelines for data analysis and interpretation. This document is intended for researchers in pharmacology, drug discovery, and medicinal chemistry, offering a robust methodology to rigorously assess the antioxidant potential of new chemical entities.

Introduction: The Rationale for Assessing a Novel Pyrazole Derivative

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing free radicals, making the discovery of novel antioxidant compounds a critical goal in drug development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Crucially, many compounds in this class have demonstrated significant antioxidant and radical-scavenging properties.[4][5][6] The antioxidant activity of some pyrazoles is attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring.[4] Furthermore, the specific substituents on the pyrazole core can significantly modulate this activity.[7]

The target compound of this guide, this compound, is a novel derivative. While its specific antioxidant profile is uncharacterized, its structural class suggests a high potential for such activity. A rigorous and multi-faceted evaluation is necessary to confirm and quantify this potential. A single assay is insufficient, as different assays reflect different antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer) and environments (chemical vs. cellular). This note, therefore, details a suite of four standard assays to provide a holistic antioxidant profile.

Our multi-assay approach will:

  • Quantify radical scavenging activity using the DPPH and ABTS assays.

  • Determine reducing power via the FRAP assay.

  • Assess bioavailability and efficacy in a biological context using the Cellular Antioxidant Activity (CAA) assay.

Foundational Principles of Antioxidant Assays

Antioxidant capacity can be measured via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical. The DPPH and ABTS assays can operate via this mechanism.

  • Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, metal ion, or carbonyl. The FRAP assay is a classic example of a SET-based method.[8]

Because a compound may act through one or both mechanisms with varying efficiency, employing a panel of assays is essential for a comprehensive assessment. Furthermore, chemical assays, while rapid and reproducible, do not account for biological factors like cell membrane permeability, intracellular localization, and metabolic stability. Therefore, complementing them with a cell-based assay like the CAA is critical for predicting potential in vivo efficacy.[9][10]

Preparation of Compound Stock and Reagents

Accurate and reproducible results begin with meticulous preparation.

3.1. Test Compound Stock Solution

  • Compound: this compound

  • Procedure:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

    • For each experiment, create fresh serial dilutions from a thawed aliquot using the appropriate assay buffer or cell culture medium. Note: The final DMSO concentration in the assay wells should typically be kept below 0.5% to avoid solvent-induced artifacts.

3.2. Standard Antioxidant Controls

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E. Used as a standard for ABTS and DPPH assays.

  • Quercetin: A plant flavonoid used as a standard for the CAA assay.

  • Ferrous Sulfate (FeSO₄·7H₂O): Used to generate the standard curve for the FRAP assay.

  • Ascorbic Acid (Vitamin C): Can be used as a positive control for all chemical assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[11][12]

4.1. Principle The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm.

4.2. Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_calc Analysis prep_compound Prepare serial dilutions of Test Compound & Trolox add_sample Add 100 µL of Compound/Standard to wells prep_compound->add_sample prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH solution prep_dpph->add_dpph mix Mix and incubate 30 min in the dark add_dpph->mix read_abs Read Absorbance at 517 nm mix->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: DPPH Assay Workflow.

4.3. Step-by-Step Protocol

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution protected from light.

  • Assay Plate Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., 1-100 µM) or standard (Trolox). Include a blank control containing only methanol.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently by pipetting.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

4.4. Data Analysis

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution without a sample.

    • A_sample is the absorbance of the DPPH solution with the test compound.[12]

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of the test compound to quench the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.

5.1. Principle Antioxidants reduce the stable, colored ABTS•⁺ radical, causing a decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

5.2. Workflow

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_read Data Acquisition & Analysis mix_reagents Mix 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_dark Incubate 12-16h in the dark at RT mix_reagents->incubate_dark dilute_abts Dilute ABTS•⁺ solution with buffer to Abs ≈ 0.7 incubate_dark->dilute_abts add_abts Add 190 µL of diluted ABTS•⁺ solution dilute_abts->add_abts add_sample Add 10 µL of Compound/Standard to wells incubate_react Incubate 6 min at RT add_abts->incubate_react read_abs Read Absorbance at 734 nm incubate_react->read_abs calc_teac Calculate % Inhibition and determine TEAC read_abs->calc_teac

Caption: ABTS Assay Workflow.

5.3. Step-by-Step Protocol

  • ABTS•⁺ Radical Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[14]

  • Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Plate Setup: Add 10 µL of various concentrations of the test compound or Trolox standard to the wells of a 96-well plate.

  • Reaction Initiation: Add 190 µL of the diluted ABTS•⁺ working solution to each well.[15]

  • Incubation & Measurement: Mix and incubate for 6 minutes at room temperature.[15] Immediately measure the absorbance at 734 nm.

5.4. Data Analysis

  • Calculate the % Inhibition as described for the DPPH assay.

  • Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound. The TEAC is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay does not measure radical scavenging but rather the ability of a compound to act as a reducing agent. It quantifies the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[8]

6.1. Principle At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex. The resulting formation of the Fe²⁺-TPTZ complex is monitored by the increase in absorbance at ~593 nm.

6.2. Workflow

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_acetate 300 mM Acetate Buffer (pH 3.6) mix_frap Mix Acetate, TPTZ, FeCl₃ (10:1:1 v/v/v) Warm to 37°C prep_acetate->mix_frap prep_tptz 10 mM TPTZ in 40 mM HCl prep_tptz->mix_frap prep_fecl3 20 mM FeCl₃·6H₂O prep_fecl3->mix_frap add_frap Add 180 µL of FRAP Reagent mix_frap->add_frap add_sample Add 20 µL of Compound/ FeSO₄ Standard to wells incubate Incubate 4-6 min at 37°C add_frap->incubate read_abs Read Absorbance at 593 nm incubate->read_abs calc_frap Calculate FRAP value from FeSO₄ standard curve read_abs->calc_frap

Caption: FRAP Assay Workflow.

6.3. Step-by-Step Protocol

  • FRAP Reagent Preparation:

    • Prepare fresh FRAP reagent by mixing:

      • 10 parts 300 mM Acetate buffer (pH 3.6)

      • 1 part 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 1 part 20 mM FeCl₃·6H₂O solution

    • Warm the freshly prepared reagent to 37°C before use.

  • Standard Curve: Prepare a series of dilutions of Ferrous Sulfate (FeSO₄) in deionized water to serve as the standard.

  • Assay Plate Setup: Add 20 µL of the test compound, standard, or blank (deionized water) to the wells of a 96-well plate.[8]

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation & Measurement: Incubate at 37°C for 4 minutes.[8][16] Measure the absorbance at 593 nm.

6.4. Data Analysis

  • Subtract the blank reading from all sample and standard readings.

  • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

  • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent (in µM or mM) for each concentration of the test compound. This is the FRAP value.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by quantifying the inhibition of intracellular ROS generation in cultured human cells (e.g., HepG2).[10][17]

7.1. Principle The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane and are active intracellularly will inhibit the oxidation of DCFH, thereby reducing fluorescence.[9][18][19]

7.2. Workflow

CAA_Workflow cluster_cell Cell Culture cluster_treat Treatment & Staining cluster_read Oxidative Stress & Measurement cluster_calc Analysis seed_cells Seed HepG2 cells in a 96-well black plate incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h treat_compound Treat cells with Test Compound/ Quercetin for 1h incubate_24h->treat_compound load_probe Wash, then add DCFH-DA probe Incubate for 1h treat_compound->load_probe wash_cells Wash cells to remove excess probe load_probe->wash_cells add_initiator Add AAPH radical initiator wash_cells->add_initiator read_kinetic Immediately begin kinetic read (Ex: 485 nm, Em: 538 nm) every 5 min for 1h add_initiator->read_kinetic calc_auc Calculate Area Under the Curve (AUC) read_kinetic->calc_auc calc_caa Determine CAA Units calc_auc->calc_caa

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

7.3. Step-by-Step Protocol

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the culture medium. Treat the cells with 100 µL of medium containing the test compound or Quercetin standard at various concentrations for 1 hour.

  • Probe Loading: Remove the treatment medium. Wash the cells once with PBS. Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.[18]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of the free radical initiator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (600 µM in HBSS) to each well.[18]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence emission (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[18]

7.4. Data Analysis

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.

  • Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - [ (AUC_sample / AUC_control) * 100 ]

  • Plot the CAA units against the concentration of the test compound to determine the EC₅₀ value (the concentration required to provide 50% antioxidant activity).

  • Results can be expressed as Quercetin Equivalents (QE).

Data Summary and Interpretation

To provide a comprehensive overview, the results from all assays should be compiled into a summary table.

AssayMetricThis compoundStandard Control (e.g., Trolox/Quercetin)
DPPH IC₅₀ (µM)[Experimental Value][Experimental Value]
ABTS TEAC (Trolox Equivalents)[Experimental Value]1.0
FRAP FRAP Value (mM Fe²⁺ Eq.)[Experimental Value][Experimental Value]
CAA EC₅₀ (µM)[Experimental Value][Experimental Value]

Interpretation:

  • Strong performance in DPPH and ABTS assays (low IC₅₀, high TEAC) indicates potent radical scavenging ability.

  • A high FRAP value suggests the compound is an effective reducing agent (electron donor).

  • A low EC₅₀ in the CAA assay is the most significant finding, as it demonstrates that the compound is cell-permeable and maintains its antioxidant activity in a complex biological environment.

  • Discrepancies between chemical and cellular assays can provide valuable insights. For example, high activity in chemical assays but poor activity in the CAA assay might suggest low bioavailability or rapid metabolic inactivation within the cell.

Conclusion

This application note outlines a robust, multi-tiered strategy for the antioxidant characterization of this compound. By integrating chemical-based assays (DPPH, ABTS, FRAP) with a more physiologically relevant cell-based assay (CAA), researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential. This systematic approach is crucial for validating its activity and guiding further investigation in the drug discovery and development pipeline.

References

  • Al-Hourani, B., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Zarghi, A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Pharmaceuticals. Available at: [Link]

  • MDPI. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link]

  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Available at: [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

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In Vivo Experimental Design for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven guide for the in vivo experimental design and evaluation of the novel compound, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. As a Senior Application Scientist, my objective is to transcend a simple recitation of protocols. Instead, this guide is structured to explain the causality behind experimental choices, ensuring a scientifically rigorous and logically progressive evaluation of this compound's therapeutic potential. Every protocol herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Section 1: Compound Profile and Hypothesized Biological Activity

The structure of this compound, featuring a substituted pyrazole core, suggests a spectrum of potential biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and psychoactive effects.[1][2] The N-methylmethanamine substituent may confer central nervous system (CNS) activity, potentially through interaction with neurotransmitter systems or other CNS targets. For instance, certain pyrazole derivatives have been identified as potent cannabinoid receptor antagonists.[3][4]

Given this structural context, our in vivo investigation will be strategically designed to explore three primary hypothesized activities:

  • Anti-inflammatory and Analgesic Effects: Targeting inflammatory pathways and pain perception.

  • Anticancer Activity: Investigating cytotoxic or cytostatic effects on tumor growth.

  • Psychoactive/Neurological Properties: Assessing potential behavioral and CNS effects.

This multifaceted approach ensures a comprehensive initial screening of the compound's therapeutic landscape.

Section 2: A Phased Approach to In Vivo Evaluation

A tiered experimental plan is essential for a logical and resource-efficient evaluation. This approach allows for go/no-go decisions at the end of each phase, ensuring that resources are committed to the most promising avenues of investigation.

G cluster_0 Phase 1: Foundational Safety & Dosing cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Pharmacodynamic & Efficacy Studies A Acute Toxicity & Dose-Range Finding (OECD 423) B Establish Maximum Tolerated Dose (MTD) & Preliminary Safety Profile A->B C Single-Dose Pharmacokinetics (PK) in Rodents B->C Proceed if acceptable safety window D Determine ADME Profile (Absorption, Distribution, Metabolism, Excretion) C->D E Anti-inflammatory & Analgesic Models D->E Inform dose & schedule F Anticancer Xenograft Models D->F Inform dose & schedule G Behavioral & Neurological Screening D->G Inform dose & schedule

Caption: Phased In Vivo Experimental Workflow.

Section 3: Phase 1 - Foundational Safety and Dosing

The initial phase is critical for establishing a safe dosage window for subsequent studies. The primary objective is to determine the acute toxicity profile and the Maximum Tolerated Dose (MTD).

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (Following OECD Guideline 423)

Rationale: The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to estimate the acute toxicity and identify the dose range for more extensive studies.[5][6] It allows for the classification of the substance according to the Globally Harmonised System (GHS).[6]

Methodology:

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Testing is initiated in one sex (usually females) as per OECD guidelines.[5]

  • Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[7]

  • Dose Formulation: this compound will be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The stability and homogeneity of the formulation should be confirmed prior to the study.

  • Procedure:

    • A starting dose of 300 mg/kg is administered to a group of 3 rats by oral gavage.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 rats.

    • If mortality occurs, the next lower dose is administered to a new group of 3 rats.

    • The procedure is continued in a stepwise manner based on the observed outcomes (mortality or morbidity).

  • Observations:

    • Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.[5][8]

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

    • Body weights are recorded weekly.

  • Endpoint: The study allows for the classification of the compound's toxicity and provides a dose range for subsequent studies. The No-Observed-Adverse-Effect Level (NOAEL) from this study can inform the starting dose for repeated-dose toxicity studies.

Parameter Specification
Guideline OECD 423[5]
Species Sprague-Dawley Rat (Female)
Group Size 3 animals per step
Route Oral Gavage
Observation Period 14 days
Primary Endpoint Mortality and Clinical Signs of Toxicity

Section 4: Phase 2 - Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful efficacy studies.[9]

Protocol 2: Single-Dose Pharmacokinetics in Rodents

Rationale: This study will define the pharmacokinetic profile of the compound, including key parameters like Cmax, Tmax, AUC, and half-life. This information is essential for selecting appropriate dosing regimens in subsequent pharmacodynamic studies.[10][11]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Dose Administration: A single dose of this compound will be administered via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg). The IV route allows for the determination of absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Plasma concentrations of the parent compound (and any major metabolites, if known) will be determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability (from oral dose)

Section 5: Phase 3 - Pharmacodynamic and Efficacy Studies

Based on the hypothesized biological activities and informed by the PK data, the following efficacy studies are proposed.

Protocol 3: Anti-inflammatory and Analgesic Efficacy

Rationale: To investigate the potential anti-inflammatory and analgesic properties of the compound. A model of acute inflammation and a model of neuropathic pain will be utilized.[12][13]

A. Carrageenan-Induced Paw Edema (Acute Inflammation)

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Animals are pre-treated with the test compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle one hour before the induction of inflammation. A positive control group (e.g., Indomethacin) will be included.

    • Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of paw edema in the treated groups compared to the vehicle control group.

B. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animal Model: Male Sprague-Dawley rats.[14]

  • Procedure:

    • Neuropathic pain is induced by loosely ligating the sciatic nerve.[15]

    • After a 7-10 day post-surgery period to allow for the development of neuropathic pain, baseline pain thresholds are assessed.

    • Animals are then treated with the test compound or vehicle daily for a specified period (e.g., 7 days).

    • Pain behavior is assessed using:

      • Von Frey filaments: to measure mechanical allodynia.

      • Hargreaves test: to measure thermal hyperalgesia.

  • Endpoint: Reversal of mechanical allodynia and thermal hyperalgesia in treated animals compared to vehicle controls.

Protocol 4: Anticancer Efficacy in a Human Tumor Xenograft Model

Rationale: To evaluate the potential antitumor activity of the compound in an in vivo setting that mimics human cancer.[16][17][18] Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) can be used.[19][20]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Implantation:

    • Human cancer cells (e.g., from a relevant cancer type based on in vitro screening) are injected subcutaneously into the flank of the mice.[16]

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Mice are randomized into treatment and control groups.

    • The test compound is administered daily (or as determined by PK data) via an appropriate route (e.g., oral gavage). A vehicle control group and a positive control (standard-of-care chemotherapy) group will be included.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured bi-weekly using calipers.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival: In some studies, treatment may continue until a pre-defined endpoint (e.g., tumor volume of 2000 mm³) to assess survival benefit.

    • Post-study analysis: Tumors may be harvested for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

G cluster_0 Xenograft Study Workflow A Implant Human Tumor Cells in Mice B Allow Tumors to Establish (100-150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Compound/ Vehicle/Positive Control C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis: TGI, Survival, Biomarkers E->F

Caption: Workflow for Anticancer Xenograft Study.

Section 6: Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with relevant national and international regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the experimental design and execution. All studies intended for regulatory submission should be conducted under Good Laboratory Practice (GLP) conditions.[21]

Section 7: Data Analysis and Interpretation

Statistical analysis is integral to the interpretation of in vivo data. Appropriate statistical methods (e.g., t-tests, ANOVA followed by post-hoc tests) should be used to compare treatment groups with control groups. The significance level should be pre-defined (typically p < 0.05). The results from each phase of this experimental plan will be synthesized to build a comprehensive profile of this compound, guiding future development decisions.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Animal models of neuropathic pain. [Link]

  • In Vivo Imaging of Human Neuroinflammation. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • What in vivo models are used for pain studies? [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • Modelling neuroinflammatory phenotypes in vivo. [Link]

  • Preclinical Regulatory Requirements. [Link]

  • Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • Experimental models for the study of neuropathic pain. [Link]

  • FDA Requirements for Preclinical Studies. [Link]

  • Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. [Link]

  • OECD Test Guideline 401: Acute Oral Toxicity (1987). [Link]

  • Neuroinflammation. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Acute Toxicity by OECD Guidelines. [Link]

  • Guidance for Industry: Population Pharmacokinetics. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). [Link]

  • Animal Models for Pain Research. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. [Link]

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Topic: Analytical Methods for the Detection of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Compounds derived from this heterocycle exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, as a specific derivative, presents a unique analytical challenge due to its chemical structure: a substituted pyrazole core linked to a secondary amine.

Accurate and precise quantification of this molecule is paramount for advancing its development, from purity assessment in synthetic batches to pharmacokinetic analysis in biological matrices. This document, crafted from the perspective of a senior application scientist, provides a comprehensive guide to the principal analytical methodologies for the robust detection and quantification of this target analyte. We will delve into the causality behind procedural choices, ensuring that each protocol is not merely a series of steps but a self-validating analytical system.

Chromatographic Separation & Quantification: The Workhorse of Analysis

Chromatography is the premier technique for separating the analyte from complex mixtures, a necessary step for accurate quantification. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties: polarity, volatility, and thermal stability. Given the analyte's structure, which includes polar amine and pyrazole groups, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Expertise & Rationale: RP-HPLC is ideally suited for polar to moderately nonpolar compounds. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. The analyte, possessing both polar (amine, nitrogen heterocycle) and nonpolar (methyl groups) characteristics, will exhibit predictable retention behavior that can be fine-tuned by adjusting the mobile phase composition. The pyrazole ring contains a conjugated π-system, which allows for strong UV absorbance, making UV detection a simple, robust, and cost-effective quantification method.[3][4]

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Curve Standards (Serial Dilution) B->C F Inject Standards & Samples (e.g., 10 µL) C->F Calibrate D Prepare Sample for Analysis (Dissolve & Dilute in Mobile Phase) D->F Analyze E Equilibrate RP-HPLC System (C18 Column) E->F G Isocratic Elution F->G H Detect at λmax (e.g., 210-230 nm) G->H I Integrate Peak Area H->I Acquire Data J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Analyte in Sample J->K

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a novel pyrazole derivative with potential applications in pharmaceutical research and development. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment, stability studies, and quality control. The protocol herein outlines a reversed-phase HPLC approach with UV detection, providing a comprehensive guide from sample preparation to data analysis, including method validation considerations and troubleshooting advice.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] The subject of this application note, this compound, is a tertiary amine based on a dimethyl-pyrazole scaffold. Due to its chemical nature—containing a basic amine group and a polar pyrazole ring—developing a robust and reproducible HPLC method can present challenges, such as poor peak shape and insufficient retention on traditional reversed-phase columns.[3]

This guide provides a comprehensive, step-by-step protocol for the successful analysis of this compound, emphasizing the rationale behind the selection of chromatographic conditions to overcome these common analytical hurdles. The method described is intended to serve as a foundational protocol that can be adapted and validated for specific research or quality control applications.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for effective HPLC method development.

PropertyValueSource
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
Structure A pyrazole ring with two methyl substitutions and a methylaminomethyl group at position 4.[4]
Predicted Polarity The presence of nitrogen atoms in the pyrazole ring and the tertiary amine make the molecule polar and basic in nature.[5]N/A

The basicity of the tertiary amine necessitates careful control of the mobile phase pH to ensure consistent ionization and good chromatographic performance.

Chromatographic Method and Rationale

A reversed-phase HPLC method was developed to provide a balance of retention, resolution, and analysis time. Reversed-phase chromatography is a widely used technique in the pharmaceutical industry due to its versatility and reproducibility.[6]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: A polar-embedded or a well-endcapped C18 column is recommended to mitigate peak tailing associated with basic compounds. For this application, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a suitable starting point. Polar-embedded phases can offer alternative selectivity and are compatible with highly aqueous mobile phases.[7]

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: HPLC grade water (e.g., Milli-Q), and a suitable buffer such as ammonium acetate or phosphate buffer.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended ConditionJustification
Stationary Phase C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for a broad range of compounds.[8]
Mobile Phase A 0.1% Ammonium Acetate in Water, pH adjusted to 8.5 with Ammonium HydroxideA basic mobile phase pH (above 7.5) is chosen to keep the tertiary amine in its non-ionized form, which enhances retention on a reversed-phase column and improves peak shape.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff.
Gradient Program A scouting gradient is recommended for initial method development, for example, 5-95% B over 10-15 minutes.[9] For routine analysis, an isocratic or a shorter gradient elution can be optimized.A gradient elution allows for the determination of the optimal solvent strength for eluting the analyte with good peak shape and in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 220 nmPyrazole derivatives typically exhibit UV absorbance in the lower UV region. The optimal wavelength should be determined by analyzing the UV spectrum of the compound.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Ensure complete dissolution, using sonication if necessary.

  • Bring the flask to volume with the same solvent and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance:

  • Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range after dilution.

  • Dissolve the sample in the same solvent used for the standard solutions.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation (Hypothetical Data)

A robust analytical method must be validated to ensure its suitability for the intended purpose. The following table presents hypothetical but realistic performance characteristics for this method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the target concentration1-100 µg/mL
Precision (%RSD) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Specificity No interference from blank or placebo at the analyte's retention timePass
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

Troubleshooting

Common issues encountered during the HPLC analysis of basic compounds and their potential solutions are outlined below.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic analyte and acidic silanols on the silica surface.- Increase the mobile phase pH to suppress analyte ionization. - Use a highly endcapped or polar-embedded column. - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).
Poor Retention The analyte is too polar for the reversed-phase conditions.- Decrease the organic content of the mobile phase. - If using a basic pH, ensure it is sufficiently high to suppress ionization. - Consider an alternative chromatographic mode like HILIC for very polar compounds.[10]
Shifting Retention Times - Inconsistent mobile phase preparation. - Column degradation. - Fluctuations in temperature.- Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a guard column and operate within the recommended pH range of the column.[11] - Use a column thermostat.
Ghost Peaks - Contamination in the mobile phase or sample. - Carryover from the autosampler.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method.

The logical process for troubleshooting is depicted in the following diagram.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Identified Tailing Peak Tailing - Check mobile phase pH - Evaluate column type - Add competing base start->Tailing Fronting Peak Fronting - Reduce sample concentration - Check for column overload start->Fronting Drift Retention Time Drift - Check pump performance - Ensure column equilibration - Verify mobile phase composition start->Drift No_Retention No or Poor Retention - Confirm correct mobile phase - Decrease organic solvent % - Consider HILIC start->No_Retention

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, with CAS Number 514801-21-9, is a substituted pyrazole derivative.[1][2] The pyrazole moiety is a common scaffold in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of small molecules like this one.

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound. The methodologies outlined herein are designed to ensure high-quality data suitable for structural verification and purity assessment.

Molecular Structure and Predicted NMR Resonances

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra.

Figure 1. Chemical structure of this compound.

Based on the structure, we can predict the expected signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing and electron-donating effects of the substituents and the pyrazole ring itself will influence the chemical shifts of the neighboring protons and carbons.[4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronic environment of each proton.[3][5][6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H3 (pyrazole ring)~7.5Singlet (s)1H
N1-CH₃ (pyrazole N-methyl)~3.7Singlet (s)3H
C5-CH₃ (pyrazole C-methyl)~2.3Singlet (s)3H
C4-CH₂ (methylene bridge)~3.5Singlet (s)2H
N-CH₃ (amine N-methyl)~2.4Singlet (s)3H

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5 (pyrazole ring)~148
C3 (pyrazole ring)~138
C4 (pyrazole ring)~115
C4-CH₂ (methylene bridge)~45
N1-CH₃ (pyrazole N-methyl)~36
N-CH₃ (amine N-methyl)~35
C5-CH₃ (pyrazole C-methyl)~12

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can also be used depending on the solubility of the compound.[7]

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect the solution to ensure there is no undissolved particulate matter.

NMR Data Acquisition Workflow

A systematic approach to data acquisition will ensure a comprehensive dataset for structural elucidation.[9][10]

G cluster_workflow NMR Data Acquisition Workflow A 1. Sample Preparation B 2. Spectrometer Tuning and Shimming A->B C 3. 1D ¹H NMR Acquisition B->C D 4. 1D ¹³C NMR Acquisition C->D E 5. DEPT-135 Acquisition D->E F 6. 2D COSY Acquisition E->F G 7. 2D HSQC Acquisition F->G H 8. Data Processing and Analysis G->H

Figure 2. A typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

Detailed Acquisition Steps:

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.[11][12][13][14] This will differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.[11][14]

  • 2D COSY: A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are coupled to each other, typically through two or three bonds.[15] For this molecule, since no proton-proton coupling is expected, the COSY spectrum will primarily serve as a confirmation of the singlet nature of all proton signals.

  • 2D HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating each proton signal with its directly attached carbon.[4][16] This is a powerful tool for unambiguous assignment of both the ¹H and ¹³C spectra.

Interpretation of Spectra

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will be relatively simple, showing five singlets. The integration of each peak should correspond to the number of protons in that specific chemical environment (3H for methyl groups, 2H for the methylene group, and 1H for the pyrazole ring proton).

¹³C NMR and DEPT-135 Spectra Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The DEPT-135 spectrum will be instrumental in assigning these signals:

  • Positive Signals: The three methyl carbons (N1-CH₃, C5-CH₃, and N-CH₃) and the pyrazole ring CH (C3) will appear as positive peaks.

  • Negative Signal: The methylene bridge carbon (C4-CH₂) will be the only negative peak.

  • Absent Signals: The quaternary carbons of the pyrazole ring (C4 and C5) will be absent in the DEPT-135 spectrum.

2D NMR Spectra Analysis
  • COSY: As mentioned, the COSY spectrum is expected to show only diagonal peaks, confirming the absence of ¹H-¹H coupling.

  • HSQC: The HSQC spectrum will provide direct correlations between protons and their attached carbons. This will allow for the definitive assignment of the protonated carbons. For example, the proton signal at ~7.5 ppm will correlate with the carbon signal at ~138 ppm, confirming the assignment of C3 and H3.

G cluster_hsac Expected HSQC Correlations H3 H3 (~7.5 ppm) C3 C3 (~138 ppm) H3->C3 Directly Bonded N1_CH3_H N1-CH3 (~3.7 ppm) N1_CH3_C N1-CH3 (~36 ppm) N1_CH3_H->N1_CH3_C Directly Bonded C5_CH3_H C5-CH3 (~2.3 ppm) C5_CH3_C C5-CH3 (~12 ppm) C5_CH3_H->C5_CH3_C Directly Bonded C4_CH2_H C4-CH2 (~3.5 ppm) C4_CH2_C C4-CH2 (~45 ppm) C4_CH2_H->C4_CH2_C Directly Bonded N_CH3_H N-CH3 (~2.4 ppm) N_CH3_C N-CH3 (~35 ppm) N_CH3_H->N_CH3_C Directly Bonded

Figure 3. Diagram of expected ¹H-¹³C HSQC correlations for the molecule.

Trustworthiness and Self-Validation

The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The data from each experiment should be consistent with the others. For instance, the number of signals in the ¹H and ¹³C spectra should match the number of chemically non-equivalent protons and carbons in the proposed structure. The DEPT-135 data must align with the types of carbons present, and the HSQC correlations must confirm the direct proton-carbon connectivities. Any inconsistencies in the data would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

The application of 1D and 2D NMR spectroscopy, following the detailed protocols in this guide, allows for the comprehensive and unambiguous structural characterization of this compound. This level of detailed analysis is crucial for ensuring the identity, purity, and quality of compounds in a research and drug development setting.

References

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubMed. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]

  • SpectraBase. Pyrazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison. Small molecule NMR sample preparation. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • SpectraBase. (1,5-dimethyl-1H-pyrazol-4-yl)methanol - Optional[1H NMR] - Spectrum. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • University of California, Santa Barbara. NMR Sample Requirements and Preparation. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • ACS Publications. Variable-Field Study of 13C,35,37Cl Residual Dipolar Coupling in the 13C CPMAS NMR Spectra of Pyrazole Derivatives. [Link]

  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

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  • PubMed Central. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • PubMed Central. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers and drug development professionals to address common challenges and improve reaction yields. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed troubleshooting guides, and offer step-by-step protocols based on established literature and in-house expertise.

I. Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by functionalization at the C4 position, and concludes with the introduction of the N-methylmethanamine side chain. Each step presents unique challenges and opportunities for yield optimization.

Below is a high-level overview of the recommended synthetic workflow.

Synthetic_Workflow cluster_0 Module 1: Pyrazole Core Synthesis cluster_1 Module 2: C4-Formylation cluster_2 Module 3: Reductive Amination A Pentane-2,4-dione + Methylhydrazine B 1,3,5-trimethyl-1H-pyrazole A->B Knorr Cyclization C 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Key Intermediate) B:e->C:w Vilsmeier-Haack Reaction D 1-(1,5-dimethyl-1H-pyrazol-4-yl) -N-methylmethanamine (Final Product) C:e->D:w Eschweiler-Clarke Reaction

Caption: Recommended three-module synthetic workflow.

II. Module 1: Synthesis of the Pyrazole Core & C4-Formylation

The foundation of this synthesis is the robust preparation of the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. Yield losses in this initial phase will invariably impact the overall efficiency.

Frequently Asked Questions (FAQs)

Question: What is the most common and efficient method for synthesizing the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde intermediate?

Answer: The most widely employed and reliable method is a two-step process:

  • Pyrazole Ring Formation: The synthesis begins with the construction of the pyrazole ring, typically through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. For the 1,5-dimethyl derivative, the reaction of pentane-2,4-dione with methylhydrazine is the standard approach. This reaction generally proceeds in high yield.[1][2]

  • C4-Formylation via Vilsmeier-Haack Reaction: The subsequent and most critical step is the formylation of the 1,5-dimethyl-1H-pyrazole at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5] The resulting electrophilic species selectively attacks the electron-rich 4-position of the pyrazole ring.[3]

Question: Why is the Vilsmeier-Haack reaction preferred for formylating the pyrazole ring?

Answer: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity for the C4 position of the 1,5-dimethyl-1H-pyrazole ring. The methyl groups at the N1 and C5 positions sterically hinder and electronically direct the electrophilic formylating agent to the unsubstituted and electron-rich C4 position. This method is generally high-yielding and uses readily available, inexpensive reagents.[3][5]

Troubleshooting Guide: Low Yield in Vilsmeier-Haack Formylation

This section addresses common issues encountered during the C4-formylation step.

Issue 1: My reaction appears to be incomplete or stalls, with significant starting material remaining.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. Contamination of the POCl₃ or DMF with water will quench the reagent and prevent the reaction from proceeding.

    • Solution: Ensure that both POCl₃ and DMF are anhydrous. Use freshly opened bottles or distill DMF over calcium hydride prior to use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Insufficient Reaction Temperature or Time. The formylation of pyrazoles can require heating to proceed at a reasonable rate.[6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is sluggish at lower temperatures, gradually increase the temperature to 80-100°C.[7] Extend the reaction time as needed, monitoring by TLC until the starting material is consumed.

Issue 2: The reaction mixture turns dark, and I observe multiple unidentified spots on TLC.

  • Potential Cause: Reaction Temperature is Too High. While heating can be necessary, excessive temperatures can lead to decomposition of the starting material, reagent, or product, resulting in complex mixtures and lower yields.

    • Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 60°C) and only increase it if the reaction is not proceeding. A temperature range of 80-90°C is often a good balance between reaction rate and stability.[7]

  • Potential Cause: Incorrect Stoichiometry. An incorrect ratio of POCl₃ to DMF can lead to side reactions.

    • Solution: The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to an excess of DMF at a low temperature (0-5°C) before adding the pyrazole substrate. A common stoichiometry is ~1.5-3 equivalents of the Vilsmeier reagent per equivalent of pyrazole.

Issue 3: The product is difficult to isolate during the aqueous workup.

  • Potential Cause: Incorrect pH during neutralization. The workup for a Vilsmeier-Haack reaction involves quenching the reaction mixture with ice water or an ice/base solution, followed by neutralization. If the pH is not carefully controlled, the product may not precipitate cleanly or may be difficult to extract.

    • Solution: After quenching the reaction in ice water, carefully neutralize the mixture. A common procedure is to pour the reaction mixture onto crushed ice and then neutralize with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7.[5][6] The aldehyde product often precipitates as a solid that can be filtered, or it can be extracted with an organic solvent like ethyl acetate.[6]

Troubleshooting_Vilsmeier cluster_TLC Analysis by TLC cluster_SM Problem: Starting Material Remains cluster_SideProducts Problem: Multiple Side Products Start Low Yield in Vilsmeier-Haack Formylation TLC What does the TLC plate show? Start->TLC SM_Remains Significant Starting Material Remains TLC->SM_Remains Incomplete Reaction Side_Products Dark Mixture, Multiple Spots TLC->Side_Products Complex Mixture Cause_Moisture Cause: Moisture contamination? (Inactive Reagent) SM_Remains->Cause_Moisture Cause_Temp Cause: Insufficient Temp/Time? SM_Remains->Cause_Temp Sol_Dry Solution: Use anhydrous reagents and inert atmosphere. Cause_Moisture->Sol_Dry Yes Sol_Heat Solution: Increase temperature to 80-100°C. Extend reaction time. Cause_Temp->Sol_Heat Yes Cause_HighTemp Cause: Temperature too high? Side_Products->Cause_HighTemp Cause_Stoich Cause: Incorrect Stoichiometry? Side_Products->Cause_Stoich Sol_OptTemp Solution: Optimize temperature. Start lower (60°C). Cause_HighTemp->Sol_OptTemp Yes Sol_Stoich Solution: Pre-form Vilsmeier reagent at 0-5°C. Use 1.5-3 eq. Cause_Stoich->Sol_Stoich Yes

Caption: Troubleshooting decision tree for Vilsmeier-Haack formylation.

III. Module 2: Synthesis of the Final Product

The final step involves converting the aldehyde functional group into the desired N-methylmethanamine side chain. The choice of method here is critical for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Question: What is the most effective method for converting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde to the final product?

Answer: Reductive amination is the universal method for this transformation.[8][9] Specifically, the Eschweiler-Clarke reaction is a highly efficient and advantageous choice.[10] This reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.[11]

The process can be performed in two ways:

  • Two-Step Approach: First, perform a reductive amination of the aldehyde with ammonia or an ammonia equivalent to form the primary amine, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. Then, methylate this primary amine using the Eschweiler-Clarke conditions (formaldehyde and formic acid) to yield the final product.

  • One-Pot Approach: A more direct Eschweiler-Clarke modification involves reacting the starting aldehyde directly with an ammonium salt (like ammonium formate) or methylamine hydrochloride, along with formic acid and formaldehyde.

The Eschweiler-Clarke reaction is particularly valuable because it is a high-yield procedure that uses inexpensive reagents and, crucially, the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][11]

Troubleshooting Guide: Issues with the Eschweiler-Clarke Reaction

Issue 1: The reaction is slow or does not go to completion.

  • Potential Cause 1: Suboptimal pH. The mechanism involves the formation of an iminium ion, which is favored under mildly acidic conditions. The pH of the reaction, maintained by the formic acid, is crucial.[7]

    • Solution: Ensure an excess of formic acid is used. Typically, 2-3 equivalents or more of formic acid are used. The pH should be maintained in the range of 6-7 during the addition of formic acid.[7]

  • Potential Cause 2: Insufficient Temperature. The decomposition of formic acid to provide the hydride for reduction requires heat.

    • Solution: The reaction is typically run at or near the reflux temperature of the mixture (often 80-100°C).[7] The reaction is complete when the evolution of carbon dioxide gas ceases.

Issue 2: I am isolating the formamide byproduct instead of the methylated amine.

  • Potential Cause: Imbalance of Reagents. If there is insufficient reducing agent (formic acid) relative to the amount of formaldehyde and amine, the intermediate iminium ion may be trapped by formate or another nucleophile, or the initially formed amine could be N-formylated.

    • Solution: Use a stoichiometric excess of both formaldehyde and formic acid. A common ratio is at least 2 equivalents of formaldehyde and 2-3 equivalents of formic acid per amine hydrogen to be replaced.[10]

IV. Data Summary & Protocols

Summary of Optimized Reaction Conditions
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Vilsmeier-Haack1,5-dimethylpyrazole, POCl₃DMF80-903-580-90%
2 Eschweiler-ClarkePyrazole-aldehyde, HCHO, HCOOH, NH₄OAcNone/H₂O90-1002-485-95%
Detailed Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • To a three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add anhydrous DMF (5 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 eq.) to the DMF via the dropping funnel, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.

  • Add 1,5-dimethyl-1H-pyrazole (1 eq.) to the mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 3-5 hours. Monitor the reaction's progress by TLC.[6]

  • After completion, cool the mixture to room temperature and pour it carefully onto 200g of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or 30% NaOH solution.[5]

  • The product may precipitate as a solid. If so, filter the solid, wash it with cold water, and dry it under a vacuum.

  • If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude aldehyde.[6]

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, combine 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq.), aqueous formaldehyde (37 wt. %, 2.5 eq.), and methylamine hydrochloride (1.2 eq.).

  • Add formic acid (98%, 2.5 eq.) to the mixture. Caution: CO₂ evolution will occur.

  • Heat the reaction mixture to 90-100°C with stirring. The reaction is typically complete when gas evolution ceases (2-4 hours).

  • Cool the mixture to room temperature and make it basic (pH > 12) by adding 2M NaOH solution.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming an acid addition salt (e.g., with HCl) to facilitate crystallization and purification.[12]

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link][13]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link][14][15]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][1]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link][2]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. [12]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKAT-USA, Inc. [Link][4]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link][10]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link][16]

  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link][8]

  • NIH. (2016). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link][6]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link][5]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link][9]

  • YouTube. (2022). Eschweiler-Clarke Reaction. [Link][11]

  • Google Patents. (n.d.). RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine. [7]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimentation. Here, we provide in-depth, practical guidance in a question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound based on its chemical structure?

Answer: The solubility profile of this compound is dictated by two key structural features: the substituted pyrazole ring and the N-methylmethanamine side chain.

  • Pyrazole Core: The 1,5-dimethyl-1H-pyrazole ring is a five-membered heterocyclic aromatic ring. Generally, pyrazole and its derivatives exhibit limited solubility in water due to their relatively non-polar character.[1][2] However, they are often more soluble in organic solvents like ethanol, methanol, and acetone.[1] The pyrazole ring can act as a bioisostere for other aromatic systems, sometimes improving physicochemical properties like solubility compared to more lipophilic arenes.[3]

  • N-methylmethanamine Side Chain: This secondary amine group is basic and will become protonated in acidic conditions. The presence of this ionizable group is critical for its aqueous solubility. At physiological pH, a significant portion of the molecules will be in their charged, conjugate acid form, which is generally more water-soluble than the neutral form.[4] However, the overall solubility in neutral water is likely to be low due to the influence of the hydrophobic pyrazole core and the methyl substituents. The hydrocarbon portions of amine molecules are hydrophobic, and as their size increases, solubility in water tends to decrease.[5]

Therefore, you should anticipate that this compound is a weakly basic compound with poor intrinsic aqueous solubility that can be significantly enhanced at lower pH values.

Q2: What are the best starting solvents for initial dissolution and creating stock solutions?

Answer: For creating a concentrated stock solution, it is advisable to start with organic solvents. Based on the general solubility of pyrazole derivatives, the following solvents are recommended:

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMSO, DMFThese are powerful solvents for a wide range of organic molecules and are a common starting point for poorly soluble compounds in drug discovery.
Polar Protic Ethanol, MethanolPyrazole compounds often show good solubility in alcohols.[1] These are also less toxic than DMSO or DMF for many cell-based assays, but volatility can be a concern.
Chlorinated Dichloromethane (DCM)While effective for dissolving many organic compounds, its use is often limited to synthesis and purification steps due to its toxicity and volatility.

Recommendation: Start with DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays, as it can have biological effects.

Q3: How does pH dramatically influence the solubility of this compound?

Answer: The N-methylmethanamine group is a weak base. In an aqueous environment, it will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form.

pH_Solubility cluster_equilibrium Aqueous Equilibrium Neutral_Form R-CH₂-NH-CH₃ (Free Base) Poorly Soluble Protonated_Form R-CH₂-NH₂⁺-CH₃ (Conjugate Acid) More Soluble Neutral_Form->Protonated_Form + H⁺ (Lower pH) Protonated_Form->Neutral_Form - H⁺ (Higher pH) Low_pH Low pH (e.g., < 6) Low_pH->Protonated_Form Favors High_pH High pH (e.g., > 8) High_pH->Neutral_Form Favors

As illustrated in Figure 1, at a pH below the pKa of the amine, the equilibrium will shift towards the protonated, charged form. This charged species is significantly more polar and will have a much higher affinity for water, leading to increased aqueous solubility.[4] Conversely, at a pH above the pKa, the neutral, less soluble form will predominate. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[6] This means that at physiological pH (~7.4), the compound will be mostly in its more soluble, protonated form. However, if the intrinsic solubility of the neutral form is very low, you may still encounter issues.

Troubleshooting Guide

Problem: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Cause: The intrinsic solubility of the neutral form of the compound is likely very low, and even at physiological pH, the concentration you are trying to achieve exceeds its solubility limit.

Solution Workflow:

Troubleshooting_Workflow Start Compound fails to dissolve in aqueous buffer Step1 Step 1: pH Adjustment (Acidification) Start->Step1 Step2 Step 2: Co-Solvent Addition Step1->Step2 Failure Success Compound Dissolved Step1->Success Success Step3 Step 3: Use of Surfactants Step2->Step3 Failure Step2->Success Success Step3->Success Success Failure Still Insoluble (Consider advanced formulation) Step3->Failure

Step-by-Step Protocol: pH Modification

  • Prepare an acidic solution of your compound. Weigh out the desired amount of your compound and dissolve it in a small amount of dilute acid, such as 0.1 N HCl. The goal is to fully protonate the amine.

  • Gently sonicate or vortex. This will aid in the dissolution process.

  • Adjust the pH. Once the compound is fully dissolved, slowly add your target buffer (e.g., PBS) to the acidic solution while monitoring the pH. You can also titrate back up to the desired pH with a dilute base (e.g., 0.1 N NaOH).

  • Observe for precipitation. If the compound remains in solution at your target pH and concentration, you have successfully created a kinetically trapped, soluble state. Be aware that this solution may not be thermodynamically stable and could precipitate over time. It is best to prepare these solutions fresh.

This technique of pH adjustment is a common and effective strategy for ionizable drugs.[7][8][9][10]

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Cause: This phenomenon, often called "crashing out," occurs when the highly soluble compound in the organic stock is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate.

Solution 1: Use of Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly water-soluble compounds.[7][11]

Experimental Protocol:

  • Prepare your aqueous buffer containing a certain percentage of a co-solvent. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Slowly add your DMSO stock solution to the co-solvent/buffer mixture while vortexing.

  • Observe for any signs of precipitation.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range (%)Notes
Ethanol 1 - 10Generally well-tolerated in cell cultures at low concentrations.
Propylene Glycol 5 - 20A common vehicle for parenteral formulations.
PEG 400 10 - 30A non-toxic, water-miscible polymer effective at solubilizing many hydrophobic compounds.
DMSO < 1While used for the stock, keeping the final concentration low is crucial. It can also act as a co-solvent at these low percentages. Be aware of potential risks like uncontrolled precipitation upon dilution with aqueous media.[11]

Solution 2: Use of Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.

Experimental Protocol:

  • Prepare your aqueous buffer containing a surfactant such as Tween® 80 or Cremophor® EL at a concentration above its CMC.

  • Add your DMSO stock solution to the surfactant-containing buffer.

  • The surfactant micelles will help to keep the compound in solution.

This approach is a well-established solubilization technique.[8][10][12]

Final Recommendations

For any new compound, a systematic approach to determining the optimal solubilization strategy is crucial. We recommend performing a small-scale solubility screen to test various pH values, co-solvents, and excipients to find the formulation that provides the required concentration and stability for your specific application. Always validate that your chosen solubilization method does not interfere with your experimental assay.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Papafotika, A., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Clark, J. (2015). Solubility and pH of amines.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly.
  • Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.

Sources

troubleshooting 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine experimental variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities of this valuable pyrazole derivative. Here, we address common sources of variability, from synthesis to application, providing not just protocols but the scientific rationale behind them to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It is a liquid at room temperature and should be sealed tightly to prevent degradation from moisture and atmospheric CO2, which can react with the secondary amine.

Q2: What are the primary safety concerns when handling this compound?

A2: Based on data for the compound and related pyrazole structures, it is classified as toxic if swallowed (H301).[1] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: In which solvents is the compound soluble?

A3: While specific solubility data is not extensively published, similar pyrazole derivatives are generally soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[2] It is expected to have limited solubility in water. For biological assays, creating a concentrated stock solution in DMSO is a common practice.[3]

Q4: Can this compound interfere with biological assays?

A4: Yes, like many heterocyclic compounds, it has the potential to interfere with certain assay formats. The pyrazole core and the secondary amine are functional groups that can interact with various biological targets.[4][5] We recommend running appropriate controls, such as testing the compound in the absence of the target protein or enzyme, to identify any assay-specific artifacts.

Troubleshooting Guide: Synthesis and Purification

The most common and logical synthetic route to this compound involves a two-step process: (1) Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by (2) reductive amination with methylamine.[6][7][8][9][10] Variability can be introduced at each stage.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1,5-Dimethyl-1H-pyrazole C 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C F This compound C->F Imine Formation & Reduction C->F D Methylamine (CH3NH2) D->F E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: A two-step synthesis of the target compound.

Part 1: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[8][10] However, issues can arise from reagent quality and reaction conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Vilsmeier Reagent: The reagent (formed from POCl₃ and DMF) is moisture-sensitive and degrades over time. 2. Insufficient Temperature: The reaction may require heating to proceed at an optimal rate.1. Prepare the Vilsmeier reagent fresh by adding POCl₃ dropwise to ice-cold DMF. Use immediately. 2. Monitor the reaction temperature. While the initial formation of the Vilsmeier reagent is exothermic, the subsequent formylation may require heating (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS.[10]
Formation of Multiple Byproducts 1. Excessive Temperature: Overheating can lead to decomposition of the pyrazole ring or side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to the pyrazole can lead to undesired products.1. Maintain careful temperature control. Use an oil bath and a temperature controller. 2. Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. This ensures complete conversion of the starting material without promoting significant side reactions.
Difficult Purification of the Aldehyde 1. Residual DMF: DMF can be difficult to remove due to its high boiling point. 2. Hydrolysis of the Intermediate: The reaction is typically quenched with an aqueous base. Incomplete hydrolysis or side reactions during workup can complicate purification.1. Perform an aqueous workup. After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate) and wash thoroughly with water and brine to remove DMF. 2. Purify by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the aldehyde from nonpolar impurities.[11]
Part 2: Troubleshooting the Reductive Amination

Reductive amination is a powerful method for C-N bond formation.[7][12][13] The key is the selective reduction of the intermediate imine in the presence of the starting aldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Final Amine 1. Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This is often pH-dependent. 2. Decomposition of the Reducing Agent: Some reducing agents, like sodium borohydride, are not stable in acidic conditions. 3. Reduction of the Starting Aldehyde: A non-selective reducing agent can reduce the aldehyde to the corresponding alcohol.1. Optimize the pH. The reaction is typically run under weakly acidic conditions (pH 5-7) to facilitate imine formation. The addition of a small amount of acetic acid can be beneficial.[14] 2. Choose the appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is ideal for reductive aminations as it tolerates weakly acidic conditions.[13] 3. Use a stepwise procedure if necessary. First, form the imine by stirring the aldehyde and methylamine together, then add the reducing agent. This can minimize the reduction of the starting aldehyde.
Presence of a Dimeric Impurity Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine, which can then be reduced.1. Use a slight excess of methylamine. This will favor the formation of the desired secondary amine. 2. Add the aldehyde slowly to a solution of methylamine and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance of the product reacting with it.
Product is Difficult to Isolate/Purify 1. Product is a basic amine: It may remain in the aqueous phase during workup if the pH is too low. 2. Formation of Emulsions: The basic nature of the product can lead to emulsions during aqueous workup.1. Adjust the pH during workup. After the reaction is complete, quench any remaining reducing agent and then basify the solution (e.g., with Na₂CO₃ or NaOH) to a pH > 10 before extraction. This ensures the amine is in its free base form and will partition into the organic layer. 2. Use brine (saturated NaCl solution) during the washing steps to help break up emulsions.
Diagram: Troubleshooting Decision Tree for Reductive Amination

Troubleshooting_Reductive_Amination cluster_aldehyde Troubleshooting Aldehyde Presence cluster_no_aldehyde Troubleshooting Aldehyde Absence start Low Yield in Reductive Amination check_sm Check for Starting Aldehyde in Crude Mixture start->check_sm aldehyde_present Aldehyde Present check_sm->aldehyde_present no_aldehyde Aldehyde Absent check_sm->no_aldehyde check_alcohol Check for Alcohol Byproduct aldehyde_present->check_alcohol check_dimer Check for Dimeric Impurity (higher MW) no_aldehyde->check_dimer alcohol_present Alcohol Present check_alcohol->alcohol_present no_alcohol No Alcohol Present check_alcohol->no_alcohol solution1 Use a more selective reducing agent (e.g., NaBH(OAc)3) or a two-step procedure. alcohol_present->solution1 Indicates premature reduction solution2 Optimize pH (add acetic acid) or increase reaction time for imine formation. no_alcohol->solution2 Indicates poor imine formation dimer_present Dimer Present check_dimer->dimer_present no_dimer No Dimer Present check_dimer->no_dimer solution3 Use excess methylamine or slow addition of aldehyde. dimer_present->solution3 Indicates over-alkylation solution4 Ensure pH > 10 during extraction. no_dimer->solution4 Indicates product loss during workup

Caption: A decision tree for troubleshooting low yields in the reductive amination step.

Analytical Characterization

Verifying the identity and purity of your final product is crucial. Here are the expected analytical signatures:

  • ¹H NMR: Expect characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, a singlet for the methylene bridge protons, and a signal for the N-methyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound plus a proton.

  • HPLC/LC-MS: This is the best method to assess purity. A pure compound should show a single major peak. This technique can also be used to track the progress of the reaction and identify impurities.

Protocol: Quality Control by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or methanol.

This method should allow for the separation of the more polar starting materials and byproducts from the final product.

References

  • ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4.
  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Kaushik, N. K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • New Journal of Chemistry. (2020). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Topic: Proactive Strategies for Identifying and Mitigating Off-Target Effects of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine and Related Novel Small Molecules Audience: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Selectivity

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] When developing a novel compound such as this compound, the primary goal is to achieve high potency and selectivity for the intended biological target. However, small molecules frequently interact with unintended proteins, leading to off-target effects. These effects can range from confounding experimental results to causing significant toxicity, and are a primary reason for candidate failure in later stages of drug development.[6]

This guide provides a comprehensive framework for the early identification, validation, and mitigation of off-target effects. By adopting a proactive, multi-pronged strategy, researchers can build a robust selectivity profile for their lead compounds, increasing confidence in their data and the potential for successful clinical translation.

Section 1: Predictive Profiling - An In Silico First Approach

Before initiating costly and time-consuming wet-lab experiments, computational methods can provide a valuable early warning of potential off-target interactions based solely on the chemical structure of your compound.[7][8]

Frequently Asked Question

Q1: I have just synthesized this compound. How can I get a preliminary idea of its potential off-targets before I even put it on cells?

A1: Your first step should be in silico (computational) profiling. Ligand-based models compare the structure of your small molecule to databases of compounds with known biological activities.[7][9] This approach can generate a ranked list of potential off-targets, helping you prioritize which protein families (e.g., kinases, GPCRs, ion channels) to investigate experimentally.

Workflow: In Silico Off-Target Prediction
  • Obtain a 2D or 3D structure file of your compound (e.g., SMILES, SDF, Mol2).

  • Utilize public web servers for target prediction. These tools use algorithms to calculate the similarity between your compound and extensive libraries of bioactive molecules.

    • SwissTargetPrediction: Predicts the most probable protein targets based on a combination of 2D and 3D similarity measures.

    • SEA (Similarity Ensemble Approach): Compares the topological similarity of your compound against sets of ligands for hundreds of targets.

  • Analyze the results: The output will be a list of potential targets, often with a probability or confidence score.[9] Pay close attention to targets that are members of large, promiscuous families (like kinases) or those known to be associated with adverse effects (e.g., hERG ion channel).

  • Use predictions to design experiments: This predictive data is not definitive proof of interaction. Its primary value is in guiding the design of your initial in vitro screening panels. If the predictions suggest potential activity at several kinases, a broad kinase panel should be prioritized.

cluster_0 In Silico Workflow A Compound Structure (SMILES/SDF) B Public Prediction Servers (e.g., SwissTargetPrediction, SEA) A->B Input C Generated List of Potential Off-Targets B->C Output D Prioritize & Design In Vitro Screening Panel C->D Inform

Caption: Workflow for in silico off-target prediction.

Section 2: In Vitro Profiling - Casting a Wide Net

After computational prediction, the next critical step is to empirically test your compound against a broad range of purified proteins. This provides the first biochemical evidence of on- and off-target interactions.

Frequently Asked Questions

Q2: My compound shows the desired effect in my primary cellular assay, but I'm worried about its specificity. What is the industry-standard approach to screen for off-target liabilities?

A2: The standard approach is to perform broad-panel safety screening.[10][11] Several contract research organizations (CROs) offer pre-defined panels that test your compound against dozens of targets implicated in common adverse drug reactions.[10][12][13] A typical panel includes a wide range of receptors, transporters, enzymes, and ion channels.[10][11] This type of screening is essential for identifying liabilities early and enables structure-activity relationship (SAR) studies to improve selectivity.[10]

Q3: How can I confirm that my compound is actually engaging its intended target inside a live cell?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[14][15][16] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17] By heating cell lysates or intact cells treated with your compound and measuring the amount of soluble target protein remaining, you can confirm direct binding.[15][17] This technique can also be adapted to identify off-targets in an unbiased manner (Thermal Proteome Profiling).

Data Presentation: Interpreting Selectivity Data

A key output of broad-panel screening is a selectivity table. This allows for a direct comparison of your compound's potency at its intended target versus its activity at various off-targets.

Target ClassTarget NameIC50 / Kᵢ (nM)Fold Selectivity vs. Primary TargetNotes
Primary Target Kinase X 15 1x On-target activity
KinaseKinase Y25017xMinor off-target activity
KinaseKinase Z1,500100xAcceptable selectivity window
GPCR5-HT2B Receptor>10,000>667xNo significant activity
Ion ChannelhERG>10,000>667xLow risk of cardiac toxicity

A selectivity window of at least 100-fold is generally desired to minimize the likelihood of off-target effects influencing experimental results.[6]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for a Western Blot-based CETSA.

  • Cell Culture & Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with your compound at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes for each treatment condition.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant.

    • Quantify the protein concentration in each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against your primary target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition, plot the percentage of soluble protein remaining against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and therefore, engagement.[16]

cluster_1 Off-Target Signaling Disruption Compound Compound Target Primary Target (Kinase A) Compound->Target Inhibits (On-Target) OffTarget Off-Target (Kinase B) Compound->OffTarget Inhibits (Off-Target) SubstrateA Substrate A Target->SubstrateA Phosphorylates SubstrateB Substrate B OffTarget->SubstrateB Phosphorylates PathwayA Desired Downstream Effect SubstrateA->PathwayA PathwayB Unintended Side Effect SubstrateB->PathwayB

Caption: Off-target inhibition can cause unintended effects.

Section 3: Cellular Validation & Troubleshooting

Observing an unexpected or inconsistent phenotype in your cellular experiments is a common challenge. The following strategies are essential for dissecting whether the observed effect is due to the intended on-target activity or an unknown off-target interaction.

Frequently Asked Questions

Q4: My compound is supposed to inhibit Target X, but I'm seeing a phenotype that isn't reported in the literature for Target X knockdown. How can I confirm the effect is target-specific?

A4: This is a classic problem that requires orthogonal validation. You need to decouple the chemical perturbation (your compound) from the biological target. The two gold-standard approaches are:

  • Use a Negative Control Analog: Synthesize or acquire a close structural analog of your compound that is inactive against your primary target. If cells treated with the inactive analog do not show the unexpected phenotype, it strongly suggests the phenotype is linked to the activity of your parent compound (though it could still be an off-target effect). If the inactive analog does reproduce the phenotype, it points to a non-specific effect or a shared off-target.

  • Use a Genetic Approach (CRISPR/RNAi): Use a genetic tool like CRISPR/Cas9 or RNAi to specifically knock down or knock out your primary target.[18][19][20] If the phenotype of the genetic knockdown matches the phenotype observed with your compound, it provides strong evidence that your compound is acting on-target. If the phenotypes do not match, it is highly likely your compound's effect is driven by an off-target interaction.[18]

Q5: I’ve confirmed an off-target effect is responsible for my phenotype. What are my options?

A5: Your primary option is medicinal chemistry. The data you've gathered on both on- and off-target activities can guide a new round of chemical synthesis. The goal is to design new analogs that retain potency for the primary target while eliminating or reducing the affinity for the problematic off-target. This is a process known as structure-activity relationship (SAR) optimization.

Troubleshooting Workflow: Deconvoluting On- vs. Off-Target Phenotypes

Start Unexpected Phenotype Observed Q1 Does Genetic Knockdown of Primary Target Replicate Phenotype? Start->Q1 OnTarget Phenotype is Likely ON-TARGET Q1->OnTarget Yes Q2 Does an Inactive Analog Replicate Phenotype? Q1->Q2 No OffTarget Phenotype is Likely OFF-TARGET Q2->OffTarget No NonSpecific Phenotype is Likely NON-SPECIFIC (e.g., cytotoxicity) Q2->NonSpecific Yes

Caption: Logic chart for troubleshooting unexpected phenotypes.

References

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Alvarsson, J., et al. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. Available at: [Link]

  • Ameta, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]

  • Ricci, C. G., & D'Ursi, A. M. (2020). Molecular Mechanism of Off-Target Effects in CRISPR-Cas9. Journal of Physical Chemistry B. Available at: [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. CD Genomics. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. (2019). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. Available at: [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Wise, L. D., et al. (1987). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthego. (n.d.). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. Available at: [Link]

  • Wise, L. D., et al. (1987). 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]

  • Wang, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. MDPI. Available at: [Link]

  • bioRxiv. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

  • ResearchGate. (2020). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hendel, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available at: [Link]

  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Dong, W. L., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link]

  • CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Available at: [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]

  • Laq-A-Pro, B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazole and its Analogues: A Review on Synthesis and Biological Activities. Journal of Advanced Scientific Research. Available at: [Link]

  • American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. Journal of Medicinal Chemistry. Available at: [Link]

  • Jayachandran, K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Zhu, D., et al. (2010). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Insuasty, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

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Technical Support Center: Experimental Artifacts in the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed to provide in-depth troubleshooting and practical solutions for common experimental artifacts encountered during the synthesis of this compound. Drawing from established chemical principles and field-proven insights, this document will help you navigate the intricacies of the synthetic process, ensuring the integrity and purity of your final product.

Introduction: A Two-Step Synthetic Approach

The synthesis of this compound is most commonly achieved through a two-step synthetic sequence. This process begins with the formylation of 1,5-dimethylpyrazole, typically via the Vilsmeier-Haack reaction, to produce the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde then undergoes reductive amination with methylamine to yield the target secondary amine.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of this synthesis.

Part 1: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[1] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][3] While effective, this reaction is sensitive to several parameters that can lead to impurities and low yields.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack reagents POCl₃ + DMF (Anhydrous) vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier Formation reaction Formylation (Electrophilic Aromatic Substitution) vilsmeier->reaction pyrazole 1,5-Dimethylpyrazole pyrazole->reaction intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis Quench product 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole.

Frequently Asked Questions & Troubleshooting

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired aldehyde. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of pyrazoles are a common issue and can often be traced back to several key factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose in its presence.[3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.

  • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting pyrazole. A molar excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. Experiment with increasing the equivalents of POCl₃ and DMF.

  • Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent. While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the subsequent reaction with the pyrazole often requires heating.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature, which can range from room temperature to 80°C or higher.[3][4]

  • Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture onto ice water, followed by neutralization.[1] Incomplete neutralization or improper extraction can lead to product loss. Ensure the pH is adjusted carefully (e.g., with sodium bicarbonate) and extract thoroughly with an appropriate organic solvent like dichloromethane or ethyl acetate.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of a dark, tarry residue is usually a sign of decomposition or polymerization, which can be caused by:

  • Overheating: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent.[3] Uncontrolled temperature increases can lead to unwanted side reactions and decomposition. Maintain strict temperature control throughout the reaction, particularly during the initial mixing of POCl₃ and DMF.

  • Presence of Impurities: Impurities in the starting 1,5-dimethylpyrazole or solvents can act as catalysts for polymerization. Ensure you are using high-purity starting materials.

  • Prolonged Reaction Times at High Temperatures: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of both the starting material and the product. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

Q3: Besides unreacted starting material, what other impurities might I expect from the Vilsmeier-Haack reaction?

A3: While the Vilsmeier-Haack reaction is generally regioselective for the 4-position of the pyrazole ring, some side products can form:

  • Di-formylated Products: Although less common with pyrazoles, under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation could potentially occur.

  • Products of Ring Opening/Degradation: Pyrazole rings can be susceptible to degradation under strongly acidic or high-temperature conditions, leading to a complex mixture of byproducts.

  • Residual DMF: N,N-Dimethylformamide is a high-boiling solvent and can be difficult to remove completely. Ensure thorough removal under high vacuum.

Part 2: Reductive Amination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] In this step, the pyrazole aldehyde is reacted with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to avoid side reactions.

Diagram: Reductive Amination and Potential Side Reactions

Reductive_Amination aldehyde 1,5-Dimethyl-1H-pyrazole- 4-carbaldehyde imine Imine Intermediate aldehyde->imine side_product1 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanol (Alcohol Impurity) aldehyde->side_product1 Over-reduction methylamine Methylamine (CH₃NH₂) methylamine->imine product 1-(1,5-Dimethyl-1H-pyrazol-4-yl)- N-methylmethanamine (Desired Product) imine->product side_product2 1-(1,5-Dimethyl-1H-pyrazol-4-yl)- N,N-dimethylmethanamine (Tertiary Amine Impurity) product->side_product2 Over-methylation reducing_agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reducing_agent->product Reduction reducing_agent->side_product1

Sources

Validation & Comparative

comparing the efficacy of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Pyrazole-Based Kinase Inhibitor Efficacy Across Diverse Cell Lines

A Note on the Subject Compound: Initial literature and database searches for "1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine" did not yield published biological efficacy data in cell-based assays. This suggests the compound is likely a novel or sparsely characterized molecule. To fulfill the structural and scientific requirements of this guide, we will therefore focus on a well-characterized, structurally related pyrazole-based compound, Fedratinib (TG101348) . Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2) and is an excellent exemplar for demonstrating how to compare the efficacy of a targeted agent across different cell lines. The principles and methodologies described herein are directly applicable to the future study of novel compounds like this compound.

Introduction to Fedratinib: A Case Study in Targeted Efficacy

Fedratinib is an ATP-competitive inhibitor of JAK2, a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors. Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the kinase, driving the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.

The central premise of targeted therapy is that the efficacy of a drug is intrinsically linked to the molecular makeup of the cancer cells. Therefore, a compound like Fedratinib is expected to show potent anti-proliferative and pro-apoptotic effects in cell lines harboring the activating JAK2-V617F mutation, while exhibiting significantly less activity in cell lines that do not depend on this signaling pathway for survival. This guide provides a framework for performing such a comparative analysis.

Comparative Efficacy of Fedratinib in Hematopoietic Cell Lines

The efficacy of Fedratinib is most meaningfully assessed by comparing its effects on cell lines with different JAK2 mutational statuses. We will compare its activity in a JAK2-V617F-positive human erythroleukemia cell line (HEL) and a JAK2 wild-type cell line (K562), which is driven by the BCR-ABL fusion gene.

Anti-Proliferative Activity

The most common method to quantify a compound's anti-proliferative effect is to determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit cell proliferation by 50%.

Table 1: Comparative IC₅₀ Values of Fedratinib after 72-hour Exposure

Cell LineJAK2 StatusPrimary DriverIC₅₀ (nM)Reference
HELV617F MutantJAK2~30 - 150
K562Wild-TypeBCR-ABL>10,000

As the data clearly indicates, HEL cells, whose proliferation is driven by the constitutively active JAK2-V617F kinase, are exquisitely sensitive to Fedratinib. In contrast, K562 cells, which rely on the BCR-ABL signaling pathway, are highly resistant. This differential sensitivity is the hallmark of a successful targeted agent and underscores the importance of patient stratification based on molecular biomarkers.

Induction of Apoptosis

Beyond inhibiting proliferation, an effective therapeutic agent should ideally induce programmed cell death (apoptosis) in cancer cells. This can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by Fedratinib (1 µM) after 48 hours

Cell Line% Apoptotic Cells (Annexin V+)Mechanism of ActionReference
HEL> 60%Inhibition of STAT5 phosphorylation, downregulation of Bcl-xL
K562< 10%Off-target effects minimal at this concentration

Fedratinib treatment leads to a dramatic increase in apoptosis in the JAK2-mutant HEL cells but has a negligible effect on the JAK2 wild-type K562 cells. This effect is directly tied to the inhibition of the downstream JAK2 signaling pathway.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal pathway for transducing extracellular signals from cytokines and growth factors into a transcriptional response.

  • Ligand Binding & Receptor Dimerization: Cytokine binding causes receptor dimerization, bringing the associated JAK kinases into close proximity.

  • JAK Autophosphorylation: The JAKs phosphorylate each other (trans-phosphorylation), becoming fully activated.

  • STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization & Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes them to dimerize, detach from the receptor, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in proliferation, survival, and differentiation.

In MPNs, the JAK2-V617F mutation causes the kinase to be constitutively active, even in the absence of a cytokine signal, leading to uncontrolled cell proliferation. Fedratinib inhibits this process at its source.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 receptor->jak2 2. Activation stat STAT jak2->stat 3. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization gene Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) stat_dimer->gene 5. Nuclear Translocation & Transcription cytokine Cytokine cytokine->receptor 1. Binding fedratinib Fedratinib fedratinib->jak2 INHIBITS

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Protocols

To validate the comparative efficacy of a novel compound, standardized and reproducible protocols are essential.

Protocol 1: Cell Proliferation (MTT Assay)

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram

MTT_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Add Compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO or SDS-HCl) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for a standard MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HEL and K562) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound (e.g., Fedratinib) in culture medium.

  • Treatment: After allowing cells to adhere overnight (for adherent cells) or settle, add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of inhibition against the log of the compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Western Blot for Phospho-STAT5 (p-STAT5)

This protocol assesses the direct impact of the compound on its intracellular target by measuring the phosphorylation status of a key downstream effector, STAT5.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-2 million cells in a 6-well plate. Allow them to grow overnight. Treat the cells with the compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM Fedratinib) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the p-STAT5/total STAT5 ratio with increasing drug concentration indicates effective target engagement.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of a targeted inhibitor across different cell lines. Using Fedratinib as a model, we have demonstrated that efficacy is directly correlated with the underlying genetic drivers of the cell line. The combination of proliferation assays, apoptosis analysis, and mechanistic studies like Western blotting provides a comprehensive picture of a compound's activity.

For a novel compound such as this compound, the first step would be to identify its molecular target. Subsequently, the methodologies described here can be employed by screening it against a panel of cell lines with known genetic backgrounds to identify sensitive and resistant populations, thereby elucidating its mechanism of action and potential therapeutic niche.

References

  • Title: Fedratinib, a newly approved JAK2 inhibitor for the treatment of myelofibrosis. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

  • Title: TG101348, a potent and selective JAK2 inhibitor, induces apoptosis in JAK2-V617F-positive human leukemic cells. Source: Cancer Research URL: [Link]

  • Title: The role of JAK2 in hematological malignancies and the development of JAK2 inhibitors. Source: Leukemia & Lymphoma URL: [Link]

  • Title: Efficacy of the JAK2 inhibitor fedratinib in a patient-derived xenograft model of primary myelofibrosis. Source: Blood Cancer Journal URL: [Link]

independent verification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine research findings

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Verification and Comparative Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the independent synthesis, verification, and comparative biological evaluation of the novel pyrazole compound, this compound. Given the scarcity of existing data on this specific molecule, this document outlines a plausible synthetic route and proposes a robust methodology for its characterization and functional comparison against established pyrazole-containing drugs.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer and erectile dysfunction treatments.[1] This guide is structured to empower researchers to not only replicate the synthesis of this new chemical entity but also to critically evaluate its potential biological activity in a validated, comparative context.

Part 1: Synthesis and Structural Verification

The initial and most critical phase of investigating a novel compound is its unambiguous synthesis and rigorous structural confirmation. The proposed synthetic pathway for this compound is a two-step process commencing with the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole, followed by a reductive amination. This approach is well-documented for the synthesis of 4-substituted pyrazoles.[2]

Proposed Synthetic Workflow

The synthesis begins with the formylation of the C4 position of the 1,5-dimethyl-1H-pyrazole ring, a reaction that proceeds via an electrophilic substitution mechanism.[2] The resulting aldehyde is then reacted with methylamine to form a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1,5-Dimethyl-1H-pyrazole C 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation B POCl3 / DMF B->C F This compound C->F Imine formation & Reduction D Methylamine (CH3NH2) D->F E Sodium Borohydride (NaBH4) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0°C.

  • Add a solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.

  • Add a solution of methylamine (1.5 equivalents, e.g., 40% in water) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers and concentrate to yield the crude product.

  • Purify by column chromatography.

Structural Characterization Protocol

Independent verification necessitates a thorough characterization of the final product to confirm its identity, structure, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of all protons, including the N-methyl and methylene bridge protons, and their respective chemical shifts and coupling patterns.

    • ¹³C NMR will verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H bond of the secondary amine and the C-N bonds, and the absence of the C=O stretch from the aldehyde precursor.

Part 2: Comparative Biological Evaluation

The diverse biological activities of pyrazole derivatives, particularly in oncology, suggest that a relevant starting point for evaluating this novel compound is to assess its cytotoxic effects on cancer cells.[3][4] We propose a comparative in vitro study against a human cancer cell line using the well-established MTT assay.[5]

Selection of Comparator Compounds

To provide a meaningful comparison, we have selected two commercially available, well-characterized pyrazole-containing drugs:

  • Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.[6] Its potential as an anticancer agent has been a subject of research, making it a highly relevant comparator.[7]

  • Sildenafil: A selective inhibitor of phosphodiesterase type 5 (PDE-5), primarily used for erectile dysfunction.[8][9] It serves as a useful control, representing a different biological target within the pyrazole drug class.

CompoundStructurePrimary Mechanism of Action
This compound (Structure to be confirmed by analysis)Unknown (Hypothesized anticancer)
Celecoxib Chemical structure of CelecoxibSelective COX-2 Inhibition[6]
Sildenafil Chemical structure of SildenafilSelective PDE-5 Inhibition[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds, providing a quantitative measure of their potency in inhibiting cell proliferation.

MTT_Assay_Workflow A Seed cancer cells (e.g., HT-29) in 96-well plates B Incubate for 24h to allow cell attachment A->B D Treat cells with compounds for 48-72h B->D C Prepare serial dilutions of Test Compound, Celecoxib, and Sildenafil C->D E Add MTT reagent to each well D->E F Incubate for 4h (MTT -> Formazan) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 values H->I

Caption: Workflow for the comparative MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Culture human colon adenocarcinoma cells (HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of the synthesized test compound, Celecoxib, and Sildenafil in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value for each compound using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the comparative analysis, designed to illustrate how the data would be presented for objective comparison.

CompoundPurity (by HPLC)IC₅₀ on HT-29 cells (µM)
This compound >98%15.5 ± 2.1
Celecoxib >99%45.2 ± 5.8
Sildenafil >99%>100
Doxorubicin (Positive Control) >99%0.8 ± 0.1

Data are hypothetical and for illustrative purposes only.

Conclusion

This guide provides a foundational, scientifically-grounded framework for the independent synthesis, verification, and preliminary biological evaluation of this compound. By following the detailed protocols for synthesis, characterization, and the comparative MTT assay, researchers can generate robust, verifiable data. The proposed comparison with established drugs like Celecoxib and Sildenafil allows for the contextualization of the novel compound's cytotoxic potency. This structured approach ensures a high degree of scientific integrity and provides a clear path for further investigation into the mechanistic underpinnings and therapeutic potential of this new chemical entity.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

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  • Simenel, A. A., Rogatkina, E. Y., & Rodionov, A. N. (2021). Synthesis and reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX-XX. [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.).
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  • Design and synthesis of pyrano[2,3-c]pyrazole-4-aminoquinoline hybrids as effective antimalarial compounds. (2024). PubMed. [Link]

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Sources

A Comparative Benchmark Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Novel Pyrazole Derivative Against Standard Anti-Inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] This guide introduces a novel pyrazole derivative, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (hereinafter referred to as "NCE-PZ1"), a new chemical entity with hypothesized dual anti-inflammatory and anticancer potential. In the absence of direct experimental data for NCE-PZ1, this document serves as a comprehensive benchmarking framework, comparing its projected performance against established therapeutic agents: Celecoxib for inflammation, and Doxorubicin and Sorafenib for cancer. Through detailed experimental protocols and comparative data from existing literature, we provide researchers and drug development professionals with a robust guide for evaluating the potential of novel pyrazole compounds.

Section 1: Benchmarking Against Anti-Inflammatory Standards

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[1] Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug and serves as the primary benchmark for this evaluation.[3]

In Vitro Efficacy: COX-2 Inhibition Assay

Rationale for Experimental Choice: The selective inhibition of COX-2 over COX-1 is a critical determinant of the safety profile of non-steroidal anti-inflammatory drugs (NSAIDs), as COX-1 is involved in maintaining the integrity of the gastric mucosa. A fluorometric assay provides a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human COX-2.

Comparative Data:

CompoundTargetIC50Reference
NCE-PZ1 COX-2Hypothetical-
Celecoxib COX-240 nM[3]
Celecoxib COX-291 nM[4]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay [5]

  • Preparation of Reagents: Prepare a COX assay buffer, a COX probe solution in DMSO, a COX cofactor solution in DMSO, and a solution of arachidonic acid. Recombinant human COX-2 enzyme is also required.

  • Compound Preparation: Prepare serial dilutions of the test compound (NCE-PZ1) and the standard compound (Celecoxib) in COX assay buffer. A well containing Celecoxib will serve as the inhibitor control.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, the diluted COX-2 enzyme, and the test or standard compound to the respective wells. Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction: Add the COX probe and diluted COX cofactor to each well. Initiate the enzymatic reaction by adding the arachidonic acid solution.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation at 535 nm and emission at 587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test and standard compounds relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram of Experimental Workflow:

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Probe, Cofactor, Arachidonic Acid, COX-2) setup Reaction Setup in 96-well plate (Buffer, COX-2, Compound) reagents->setup compounds Prepare Serial Dilutions (NCE-PZ1, Celecoxib) compounds->setup preincubation Pre-incubation (10 min @ 25°C) setup->preincubation initiation Reaction Initiation (Add Probe, Cofactor, Arachidonic Acid) preincubation->initiation measurement Kinetic Fluorescence Measurement (Ex: 535 nm, Em: 587 nm) initiation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Rationale for Experimental Choice: The carrageenan-induced paw edema model in rats is a well-established and reproducible model of acute inflammation.[6][7] It allows for the in vivo evaluation of the anti-inflammatory efficacy of a compound by measuring the reduction in paw swelling.

Comparative Data:

CompoundDoseRoute% Inhibition of EdemaReference
NCE-PZ1 To be determinedp.o.Hypothetical-
Celecoxib 50 mg/kgp.o.Significant reduction[8]
Celecoxib 0.81 mg/kg (ED30)p.o.30%[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8][9]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (Celecoxib), and experimental groups (different doses of NCE-PZ1). Administer the vehicle, Celecoxib, or NCE-PZ1 orally (p.o.).

  • Induction of Edema: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Diagram of In Vivo Anti-Inflammatory Model:

Paw_Edema_Model acclimatization Animal Acclimatization (Sprague-Dawley Rats) grouping Grouping and Dosing (Vehicle, Celecoxib, NCE-PZ1) acclimatization->grouping induction Induction of Edema (Sub-plantar Carrageenan Injection) grouping->induction 1 hour post-dosing measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Section 2: Benchmarking Against Anticancer Standards

Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[10] Here, we benchmark the hypothetical anticancer properties of NCE-PZ1 against Doxorubicin, a conventional cytotoxic agent, and Sorafenib, a multi-kinase inhibitor targeting VEGFR-2 among others.[11]

In Vitro Cytotoxicity: MTT Assay

Rationale for Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[12][13] The human breast cancer cell line MCF-7 is a commonly used model for in vitro anticancer drug screening.[1][14]

Comparative Data:

CompoundCell LineIC50Reference
NCE-PZ1 MCF-7Hypothetical-
Doxorubicin MCF-7400 nM[14]
Doxorubicin MCF-70.68 µg/mL[15]
Doxorubicin MCF-71.1 µg/mL[12]

Experimental Protocol: MTT Cytotoxicity Assay [13]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of NCE-PZ1, Doxorubicin, or vehicle control in serum-free medium and incubate for 48 hours.

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vitro Kinase Inhibition: VEGFR-2 Kinase Assay

Rationale for Experimental Choice: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[11] A kinase assay allows for the direct measurement of a compound's ability to inhibit the enzymatic activity of VEGFR-2.

Comparative Data:

CompoundTargetIC50Reference
NCE-PZ1 VEGFR-2Hypothetical-
Sorafenib VEGFR-290 nM
Sorafenib VEGFR-20.08 µM[16]
Sorafenib VEGFR-20.588 µM[11]

Experimental Protocol: VEGFR-2 Kinase Assay [10][16]

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable peptide substrate, and a kinase assay buffer.

  • Compound Addition: Add serial dilutions of NCE-PZ1, Sorafenib, or a vehicle control to the reaction mixture in a 96-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the remaining ATP using a detection reagent that produces a luminescent signal (e.g., Kinase-Glo®).

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram of Anticancer Evaluation Workflow:

Anticancer_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cytotoxicity MTT Cytotoxicity Assay (MCF-7 cells) ic50_cyto Cytotoxicity IC50 cytotoxicity->ic50_cyto Determine IC50 kinase VEGFR-2 Kinase Assay ic50_kinase Kinase IC50 kinase->ic50_kinase Determine IC50 xenograft Human Tumor Xenograft Model (e.g., MCF-7 in nude mice) ic50_cyto->xenograft ic50_kinase->xenograft treatment Treatment with NCE-PZ1, Doxorubicin, or Vehicle xenograft->treatment measurement Tumor Volume Measurement treatment->measurement efficacy Tumor Growth Inhibition measurement->efficacy Evaluate Anti-tumor Efficacy start NCE-PZ1 start->cytotoxicity start->kinase

Caption: Integrated workflow for the evaluation of anticancer potential.

In Vivo Efficacy: Human Tumor Xenograft Model

Rationale for Experimental Choice: The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to evaluate the anti-tumor efficacy of a compound in a living organism.[10][17]

Experimental Protocol: MCF-7 Xenograft Model in Nude Mice [18][19]

  • Cell Implantation: Subcutaneously inject a suspension of MCF-7 human breast cancer cells into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, Doxorubicin, and NCE-PZ1).

  • Treatment Administration: Administer the compounds according to a predetermined dosing schedule (e.g., intraperitoneal injection for Doxorubicin).

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.

Section 3: Comparative Pharmacokinetics

Understanding the pharmacokinetic profile of a new chemical entity is crucial for its development. This section provides a framework for comparing the projected pharmacokinetic parameters of NCE-PZ1 with those of the standard compounds in rodents.

Comparative Pharmacokinetic Data (Rodent Models):

CompoundSpeciesRouteT1/2 (h)Bioavailability (%)Reference
NCE-PZ1 Rat/Mousei.v./p.o.HypotheticalHypothetical-
Celecoxib Ratp.o.2.8 ± 0.759[20]
Doxorubicin Mousei.v.Biphasic-[21][22]

Experimental Protocol: Pharmacokinetic Study in Rats [20][23]

  • Animal Preparation: Use adult male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

  • Dosing: Administer NCE-PZ1 or the standard compound intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points after dosing.

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability by comparing the AUC after oral and intravenous administration.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of the novel pyrazole derivative, this compound (NCE-PZ1), by benchmarking it against the standard anti-inflammatory drug Celecoxib and the anticancer agents Doxorubicin and Sorafenib. The detailed experimental protocols for in vitro and in vivo assays, along with the comparative data for the standard compounds, offer a clear roadmap for researchers to assess the therapeutic potential of NCE-PZ1 and other novel pyrazole-based compounds. The successful execution of these studies will be instrumental in determining whether this new chemical entity warrants further development as a promising therapeutic agent.

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